JND3229
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLWGBZNXIVAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JND3229: A Technical Guide to its Mechanism of Action as a Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JND3229 is a potent, reversible, fourth-generation epidermal growth factor receptor (EGFR) inhibitor demonstrating significant promise in overcoming acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with the EGFR signaling pathway.
Introduction: The Challenge of EGFR C797S Mutation
The clinical success of third-generation EGFR TKIs, such as osimertinib, is often curtailed by the emergence of acquired resistance mechanisms. A primary driver of this resistance is the tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent bond formation essential for the efficacy of these inhibitors.[1] this compound has been identified as a pyrimidopyrimidinone derivative that effectively inhibits EGFR harboring the C797S mutation, offering a potential therapeutic solution for this significant clinical challenge.[1][2][4]
Core Mechanism of Action: Reversible Inhibition of EGFR Kinase Activity
This compound functions as a reversible inhibitor of the EGFR tyrosine kinase.[5] Unlike irreversible third-generation inhibitors, this compound does not rely on covalent bond formation. Instead, it occupies the ATP-binding site of the EGFR kinase domain in a "U-shaped" configuration, as revealed by X-ray crystallography.[6] This binding mode effectively blocks the phosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][4][5]
Signaling Pathway
The primary signaling pathway affected by this compound is the EGFR signaling cascade. By inhibiting EGFR phosphorylation, this compound effectively downregulates the activation of downstream effectors.
Quantitative Data: Potency and Efficacy
The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| EGFR Mutant | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| EGFRL858R/T790M/C797S | 5.8[1][4][5] | ~410[6] |
| EGFRWT | 6.8[5] | - |
| EGFRL858R/T790M | 30.5[1][5] | <1 |
Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50)
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) |
| BaF3 | EGFRL858R/T790M/C797S | 0.51[1][5] |
| BaF3 | EGFR19D/T790M/C797S | 0.32[1][5] |
| NCI-H1975 | EGFRT790M | 0.31[5][6] |
| A431 | EGFRWT (overexpressing) | 0.27[5] |
Table 3: In Vivo Anti-Tumor Efficacy
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| BALB/c mice with BaF3-EGFR19D/T790M/C797S xenografts | This compound (10 mg/kg) | Intraperitoneal, twice daily for 10 days | 42.2%[1][5] |
| BALB/c mice with BaF3-EGFR19D/T790M/C797S xenografts | EAI045 (60 mg/kg) + Cetuximab (1 mg/kg) | Oral, once daily / Intraperitoneal, every other day | 22.3%[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific EGFR kinase mutant.
-
Plate Coating: ELISA plates are coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Kinase Reaction: Recombinant EGFR mutant kinase is added to the wells along with varying concentrations of this compound.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, the level of phosphorylation is detected using a horseradish peroxidase (HRP)-conjugated anti-phospho-tyrosine antibody and a colorimetric substrate.
-
Analysis: Absorbance is measured, and the data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines harboring specific EGFR mutations.
-
Cell Seeding: BaF3 cells engineered to express specific EGFR mutations (e.g., L858R/T790M/C797S) or other cancer cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value for cell proliferation.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to directly observe the inhibitory effect of this compound on EGFR phosphorylation within cells.[1]
-
Cell Treatment: BaF3 cells overexpressing EGFR mutants are treated with different concentrations of this compound, a positive control (staurosporine), and a negative control (osimertinib) for 2 hours.[1]
-
EGF Stimulation: Cells are then stimulated with EGF for 15 minutes to induce EGFR phosphorylation.[1]
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Secondary antibodies conjugated to an enzyme are used for detection, allowing for the visualization of the protein bands. The intensity of the p-EGFR band relative to the total EGFR band indicates the level of inhibition.
In Vivo Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: BALB/c mice are subcutaneously injected with BaF3 cells expressing the EGFR19D/T790M/C797S mutation.[1]
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 10 mg/kg, intraperitoneally, twice daily) or a vehicle control for a defined period (e.g., 10 days).[1][5]
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Calculation: The Tumor Growth Inhibition (TGI) is calculated to determine the effectiveness of the treatment.
-
Target Engagement: After the treatment period, tumor tissues can be harvested for immunohistochemistry analysis to confirm the in vivo inhibition of p-EGFR.[1]
Conclusion
This compound is a highly potent, reversible EGFR inhibitor that effectively targets the C797S mutation, a key mechanism of resistance to third-generation EGFR TKIs. Its demonstrated in vitro and in vivo monodrug efficacy against clinically relevant EGFR mutations positions it as a promising candidate for further development in the treatment of NSCLC.[1][2] The data and protocols presented in this guide provide a comprehensive overview of its mechanism of action for the scientific and drug development community.
References
- 1. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
JND3229: A Technical Guide to a Reversible EGFR Inhibitor for Overcoming C797S-Mediated Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has rendered third-generation irreversible inhibitors, such as osimertinib, ineffective in a significant portion of non-small cell lung cancer (NSCLC) patients. JND3229 has been identified as a potent, reversible, fourth-generation EGFR inhibitor that demonstrates significant activity against EGFR harboring the C797S mutation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, preclinical in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of next-generation EGFR inhibitors.
Introduction
The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in NSCLC. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical benefit, acquired resistance mechanisms, such as the T790M mutation, have limited their long-term efficacy. Third-generation inhibitors, like osimertinib, were developed to target the T790M mutation and have become a standard of care. However, the subsequent development of the C797S mutation, which prevents the covalent binding of irreversible inhibitors, has created a new clinical challenge.[1]
This compound, a pyrimidopyrimidinone derivative, has emerged as a promising reversible inhibitor of EGFR, demonstrating potent activity against the C797S mutation.[1] Its non-covalent binding mechanism allows it to circumvent the resistance conferred by the C797S mutation. This guide will detail the preclinical data and methodologies associated with the characterization of this compound.
Mechanism of Action
This compound functions as an ATP-competitive reversible inhibitor of the EGFR kinase domain. X-ray crystallography studies have revealed that this compound binds to the ATP-binding site of the EGFR C797S mutant in a "U-shaped" conformation.[2] This binding is stabilized by hydrogen bond interactions with the hinge residue Met793.[2] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways that promote tumor cell proliferation and survival.[3]
Signaling Pathway
EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| EGFR Mutant | IC50 (nM) |
| EGFRL858R/T790M/C797S | 5.8[4][5] |
| EGFRWT | 6.8[4][5] |
| EGFRL858R/T790M | 30.5[4][5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | EGFR Status | IC50 (µM) |
| Ba/F3 | EGFRL858R/T790M/C797S | 0.51[5] |
| Ba/F3 | EGFR19D/T790M/C797S | 0.32[5] |
| NCI-H1975 | EGFRL858R/T790M | 0.31[5] |
| A431 | EGFRWT (overexpressing) | 0.27[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay (ELISA)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro kinase inhibitory activity of this compound.
-
Materials:
-
Recombinant human EGFR protein (wild-type and mutants)
-
Poly-Glu-Tyr (4:1) peptide substrate
-
96-well microtiter plates
-
ATP
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound and control compounds
-
-
Procedure:
-
Coat the 96-well plates with the Poly-Glu-Tyr substrate and incubate overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Add the EGFR enzyme to each well.
-
Add serial dilutions of this compound or control compounds to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by washing the plates.
-
Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plates to remove unbound antibody.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the color development by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative activity of this compound.
-
Materials:
-
Cancer cell lines (e.g., Ba/F3, NCI-H1975, A431)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
This compound and control compounds
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
In Vivo Xenograft Model
This protocol describes the establishment and use of a Ba/F3 xenograft mouse model to evaluate the in vivo efficacy of this compound.[5]
-
Animal Model:
-
BALB/c nude mice (or other immunodeficient strain)
-
-
Cell Line:
-
Ba/F3 cells engineered to express EGFR19D/T790M/C797S
-
-
Procedure:
-
Subcutaneously inject a suspension of Ba/F3-EGFR19D/T790M/C797S cells (e.g., 5 x 106 cells in a mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally, twice daily) or vehicle control for a specified period (e.g., 10 days).[5]
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-EGFR).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Experimental Workflows
In Vitro Screening Workflow
Workflow for the in vitro characterization of this compound.
In Vivo Efficacy Workflow
Workflow for the in vivo efficacy evaluation of this compound.
Conclusion
This compound is a potent and reversible fourth-generation EGFR inhibitor with significant preclinical activity against the clinically relevant C797S resistance mutation. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of oncology and drug discovery. Further investigation into the binding kinetics, safety profile, and clinical efficacy of this compound and similar compounds is warranted to address the unmet medical need of patients with osimertinib-resistant NSCLC.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery of JND3229: A Fourth-Generation EGFR Tyrosine Kinase Inhibitor for Overcoming C797S-Mediated Resistance in Non-Small Cell Lung Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of these targeted therapies is often curtailed by the emergence of drug resistance mutations. The third-generation EGFR TKI, osimertinib, effectively targets the T790M resistance mutation, but its long-term benefit is limited by the subsequent acquisition of the C797S mutation, which abrogates the covalent binding mechanism of irreversible inhibitors. This has created a pressing unmet clinical need for novel EGFR TKIs that can overcome this resistance mechanism. JND3229, a pyrimidopyrimidinone derivative, has emerged as a promising fourth-generation, reversible EGFR TKI designed to be effective against EGFR-mutated NSCLC, including tumors harboring the C797S mutation. This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and mechanism of action of this compound.
Discovery and Rationale
This compound was identified through a random screening of an in-house kinase inhibitor library containing approximately 3,000 compounds.[1][2] The primary goal of the screening campaign was to identify a potent inhibitor of the EGFR C797S mutant.[1] The pyrimidopyrimidinone scaffold of this compound was identified as a promising starting point for a new class of reversible EGFR inhibitors.[1]
In Vitro Efficacy
Kinase Inhibition Profile
This compound has demonstrated potent inhibitory activity against various EGFR mutants in enzymatic assays. Notably, it exhibits single-digit nanomolar potency against the clinically significant EGFRL858R/T790M/C797S triple mutant.[1] A summary of its in vitro kinase inhibitory activity is presented in Table 1.
| Table 1: In Vitro Kinase Inhibitory Activity of this compound | |
| EGFR Mutant | IC50 (nM) |
| EGFRL858R/T790M/C797S | 5.8[3] |
| EGFRWT | 6.8[3] |
| EGFRL858R/T790M | 30.5[3] |
Cell-Based Anti-proliferative Activity
The anti-proliferative effects of this compound were evaluated in various engineered and cancer cell lines. The compound effectively inhibited the growth of BaF3 cells harboring the EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations.[1] Furthermore, this compound demonstrated potent growth inhibition of the NCI-H1975 NSCLC cell line, which expresses the EGFRT790M mutation, and the A431 cancer cell line, which overexpresses wild-type EGFR.[3] The cellular anti-proliferative activities are summarized in Table 2.
| Table 2: Anti-proliferative Activity of this compound in Cell Lines | |
| Cell Line (EGFR Status) | IC50 (µM) |
| BaF3 (EGFRL858R/T790M/C797S) | 0.51[3] |
| BaF3 (EGFR19D/T790M/C797S) | 0.32[3] |
| NCI-H1975 (EGFRT790M) | 0.31[3] |
| A431 (EGFRWT overexpressing) | 0.27[3] |
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the EGFR kinase domain. X-ray crystallography studies have revealed that this compound binds to the ATP-binding site of the EGFRL858R/T790M/C797S mutant in a "U-shaped" conformation.[4] This binding mode is distinct from that of irreversible third-generation inhibitors and allows this compound to effectively inhibit the kinase activity of the C797S mutant.
Inhibition of EGFR Phosphorylation
Western blot analysis has confirmed that this compound potently inhibits the phosphorylation of EGFR in a dose-dependent manner in BaF3 cells engineered to express EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S.[1] This demonstrates that this compound effectively blocks the activation of the EGFR signaling pathway at the cellular level.
In Vivo Efficacy
The anti-tumor activity of this compound as a monotherapy was assessed in a xenograft mouse model.
BaF3 Xenograft Model
In BALB/c mice bearing established BaF3-EGFR19D/T790M/C797S xenograft tumors, intraperitoneal administration of this compound at a dose of 10 mg/kg twice daily for 10 days resulted in a significant suppression of tumor growth.[1][3] The tumor growth inhibition (TGI) value was 42.2%, which was more potent than the combination of EAI045 and cetuximab (TGI = 22.3%).[1] this compound was well-tolerated in these studies, with no significant body weight loss or other observable signs of toxicity.[1] Immunohistochemistry analysis of the tumor tissues confirmed that this compound treatment led to a significant decrease in the levels of phosphorylated EGFR, demonstrating in vivo target engagement.[1]
| Table 3: In Vivo Efficacy of this compound in BaF3 Xenograft Model | |
| Treatment Group | Tumor Growth Inhibition (TGI) |
| This compound (10 mg/kg, i.p., BID) | 42.2%[1][3] |
| EAI045 (60 mg/kg, p.o., QD) + Cetuximab (1 mg/kg, i.p., QOD) | 22.3%[1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA)
The inhibitory activity of this compound against various EGFR kinase mutants was determined using an enzyme-linked immunosorbent assay (ELISA). The specific protocol details, including coating, blocking, and detection steps, are outlined in the supplementary information of the primary publication by Lu et al. (2018).[5]
Cell Proliferation Assay
The anti-proliferative effects of this compound were assessed using a standard cell viability assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration. Cell viability was then measured using a commercially available reagent, and IC50 values were calculated.
Western Blot Analysis for EGFR Phosphorylation
BaF3 cells overexpressing EGFR mutants were treated with different concentrations of this compound for 2 hours, followed by stimulation with EGF for 15 minutes.[1] Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes were probed with primary antibodies specific for phosphorylated EGFR and total EGFR, followed by incubation with a corresponding secondary antibody. Signal detection was performed using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Model
BALB/c mice were subcutaneously implanted with BaF3 cells engineered to express the EGFR19D/T790M/C797S mutation.[1][3] Once the tumors reached a palpable size, the mice were randomized into treatment and vehicle control groups. This compound was administered via intraperitoneal injection.[1][3] Tumor volume and body weight were monitored regularly throughout the study. At the end of the treatment period, tumors were excised for further analysis, including immunohistochemistry for phosphorylated EGFR.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by this compound.
This compound Discovery Workflow
Caption: Workflow for the discovery and preclinical evaluation of this compound.
This compound as a Fourth-Generation EGFR TKI
Caption: Evolution of EGFR TKIs and the role of this compound.
Future Directions
This compound represents a significant advancement in the development of TKIs to combat resistance in NSCLC. While the preclinical data are promising, further investigation is warranted. Key areas for future research include:
-
Pharmacokinetic Profiling: Detailed studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its suitability for clinical development.
-
Kinase Selectivity: A comprehensive kinase selectivity panel is required to assess the off-target effects of this compound and predict potential toxicities. The initial finding of relatively low target selectivity needs to be thoroughly investigated.[6]
-
Downstream Signaling Analysis: Further studies should explore the impact of this compound on downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, to gain a more complete understanding of its mechanism of action.
-
Combination Therapies: Investigating the potential of this compound in combination with other therapeutic agents could reveal synergistic effects and provide additional treatment options for patients with resistant NSCLC.
-
Clinical Trials: Ultimately, the clinical efficacy and safety of this compound will need to be evaluated in well-designed clinical trials in patients with NSCLC harboring the C797S mutation.
Conclusion
The discovery of this compound as a potent, reversible, fourth-generation EGFR TKI provides a promising new strategy for overcoming C797S-mediated resistance in NSCLC. Its demonstrated in vitro and in vivo efficacy against clinically relevant EGFR mutations underscores its potential as a future therapeutic agent. Further preclinical and clinical development will be crucial to fully elucidate the therapeutic value of this compound in the evolving landscape of targeted cancer therapy.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
JND3229 Pyrimidopyrimidinone Derivative: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
JND3229 is a potent and reversible pyrimidopyrimidinone derivative inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the C797S mutation.[1][2][3][4] This mutation is a critical mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[5][6] This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to this compound, intended to support further research and development in oncology.
Core Structure and Properties
This compound is identified as a new highly potent EGFRC797S inhibitor with single-digit nanomolar potency.[1] Its chemical structure is characterized by a pyrimidopyrimidinone core. The IUPAC name for this compound is N-((1r,4r)-4-(3-(2-chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide.[4]
Chemical Formula: C33H41ClN8O2[4] Molecular Weight: 617.18 g/mol [3]
Quantitative Data
The inhibitory activity of this compound has been quantified against various EGFR mutants and cell lines.
In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| EGFRL858R/T790M/C797S | 5.8[1][2][3][4][7] |
| EGFRWT | 6.8[2][3][7] |
| EGFRL858R/T790M | 30.5[2][3][7] |
| Data obtained from ELISA-based kinase assays.[1] |
Antiproliferative Activity
| Cell Line | EGFR Status | IC50 (µM) |
| BaF3 | EGFRL858R/T790M/C797S | 0.51[8] |
| BaF3 | EGFR19D/T790M/C797S | 0.32[8] |
| NCI-H1975 | EGFRL858R/T790M | 0.31[3][8] |
| A431 | EGFRWT (overexpressing) | 0.27[3] |
| Data obtained from cell viability assays.[3][8] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from commercially available ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate. The synthesis involves a multi-step process including reaction with 1-Boc-1,4-cyclohexanediamine, reduction, oxidation, Borch reductive amination, cyclization, and subsequent nucleophilic deprotection and acylation reactions.
Key Reagents and Conditions:
-
Step (a): K2CO3, DMF, 80 °C
-
Step (b): LiAlH4, THF, -40 to 0 °C
-
Step (c): MnO2, DCM, rt
-
Step (d): AcOH, NaBH4, PhMe, 110 °C to rt
-
Step (e): triphosgene, Et3N, DCM, 0 °C to rt
-
Step (f): m-CPBA, DCM, rt
-
Step (g): F3CCOOH, 2-BuOH, 110 °C
-
Step (h): F3CCOOH, DCM, rt
-
Step (i): propanoic acid, HATU, DIPEA, DCM, rt
In Vitro Kinase Assay (ELISA-based)
This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of this compound.
-
Plate Coating: Coat a 96-well plate with a suitable EGFR substrate, such as poly-(Glu,Tyr).
-
Enzyme and Inhibitor Incubation: Add the recombinant EGFR kinase (e.g., EGFRL858R/T790M/C797S) to the wells along with varying concentrations of this compound. Incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Kinase Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and other necessary co-factors (e.g., MgCl2, MnCl2). Incubate for a sufficient duration (e.g., 1 hour) at a controlled temperature (e.g., 25-30°C).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). Add a suitable substrate for the detection enzyme and measure the resulting signal (e.g., absorbance at 450 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiproliferation Assay (MTT-based)
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cells (e.g., BaF3, NCI-H1975, A431) into 96-well plates at an optimized density for each cell line to ensure logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., acidified isopropanol) and measure the absorbance at 570 nm.
-
Data Analysis: Determine the IC50 values by calculating the percentage of cell viability relative to the vehicle control and plotting it against the drug concentration.
Western Blot for EGFR Phosphorylation
This protocol is for determining the effect of this compound on EGFR phosphorylation in cells.
-
Cell Treatment: Culture cells (e.g., BaF3 cells overexpressing EGFR mutants) and treat with various concentrations of this compound for a specified time (e.g., 2 hours).[8] Stimulate the cells with EGF for a short period (e.g., 15 minutes) before harvesting.[8]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total EGFR or a loading control (e.g., β-actin) to normalize the p-EGFR signal.
In Vivo Xenograft Mouse Model
This protocol details the in vivo evaluation of this compound's anti-tumor efficacy.
-
Cell Implantation: Subcutaneously implant BaF3 cells harboring the EGFR19D/T790M/C797S mutation into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Grouping: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at a specified dose (e.g., 10 mg/kg) via a suitable route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).[1] The vehicle control group should receive the formulation solution (e.g., 0.5% HPMC).[1]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 10 days).[1]
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[3]
-
Pharmacodynamic Analysis: Optionally, tumor tissues can be collected for analysis of target engagement, such as the level of p-EGFR, by immunohistochemistry or Western blot.[8]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Mechanism of Action: EGFR Signaling Inhibition
Caption: this compound inhibits the mutated EGFR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. excenen.com [excenen.com]
- 4. medkoo.com [medkoo.com]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of JND3229: A Fourth-Generation EGFR Inhibitor for Lung Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), frequently mediated by the C797S mutation in non-small cell lung cancer (NSCLC), presents a significant clinical challenge. JND3229, a pyrimidopyrimidinone derivative, has been identified as a potent, reversible, fourth-generation EGFR inhibitor designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against EGFR isoforms harboring the C797S mutation, while also inhibiting other common EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR genotypes.
| EGFR Genotype | This compound IC50 (nM) |
| EGFRL858R/T790M/C797S | 5.8[1][2] |
| EGFRWT | 6.8[2] |
| EGFRL858R/T790M | 30.5[1][2] |
Cellular Anti-proliferative Activity
The anti-proliferative effects of this compound were assessed in various engineered and NSCLC cell lines. The IC50 values highlight the compound's ability to suppress the growth of cells with EGFR mutations that confer resistance to earlier-generation TKIs.
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) |
| BaF3 | EGFR19D/T790M/C797S | 0.32[1] |
| BaF3 | EGFRL858R/T790M/C797S | 0.51[1] |
| NCI-H1975 | EGFRT790M | 0.31[1] |
In Vivo Anti-tumor Efficacy
In a xenograft mouse model, this compound exhibited significant anti-tumor activity as a monotherapy. The key findings from the in vivo study are presented below.
| Parameter | Value |
| Animal Model | BALB/c mice with BaF3-EGFR19D/T790M/C797S xenografts[1][2] |
| This compound Dosing Regimen | 10 mg/kg, intraperitoneal injection, twice daily for 10 days[1][2] |
| Tumor Growth Inhibition (TGI) | 42.2%[1][2] |
| Positive Control | EAI045 (60 mg/kg, oral, once daily) + Cetuximab (1 mg/kg, i.p., every other day)[1] |
| Positive Control TGI | 22.3%[1] |
Experimental Protocols
Kinase Inhibition Assay (ELISA)
The inhibitory activity of this compound against different EGFR kinase domains was determined using an enzyme-linked immunosorbent assay (ELISA). The assay measures the extent of kinase activity in the presence of varying concentrations of the inhibitor. The IC50 values were calculated from the dose-response curves.[1]
Cell Proliferation Assay
BaF3 cells engineered to stably express EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations, along with the NCI-H1975 NSCLC cell line, were used to evaluate the anti-proliferative activity of this compound.[1] Cells were treated with a range of this compound concentrations, and cell viability was assessed after a defined incubation period to determine the IC50 values.
Western Blot Analysis
To investigate the mechanism of action, BaF3 cells overexpressing EGFRL858R/T790M/C797S or EGFR19D/T790M/C797S were treated with this compound, osimertinib (a third-generation EGFR inhibitor), and staurosporine (a broad-spectrum kinase inhibitor) for 2 hours, followed by stimulation with EGF for 15 minutes.[1] Cell lysates were then subjected to Western blot analysis to detect the phosphorylation status of EGFR.[1]
In Vivo Xenograft Model
Female BALB/c mice were subcutaneously inoculated with BaF3 cells expressing the EGFR19D/T790M/C797S mutation.[1] Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The this compound treatment group received intraperitoneal injections twice daily at a dose of 10 mg/kg.[1][2] A positive control group was treated with a combination of EAI045 and cetuximab.[1] Tumor volume and body weight were monitored throughout the 10-day treatment period to assess efficacy and toxicity.[1]
Visualizations
Signaling Pathway
Caption: this compound inhibits the mutated EGFR, blocking downstream signaling pathways.
Experimental Workflow
Caption: Workflow of the in vivo efficacy study of this compound in a xenograft mouse model.
References
JND3229: A Fourth-Generation EGFR Inhibitor Targeting Osimertinib Resistance in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations.[1][2][3] However, the emergence of acquired resistance, predominantly through the tertiary C797S mutation, presents a major clinical challenge, rendering osimertinib ineffective.[2][4] JND3229, a novel pyrimidopyrimidinone derivative, has been identified as a potent, reversible, fourth-generation EGFR inhibitor specifically designed to overcome this resistance mechanism.[4][5] This document provides an in-depth technical overview of this compound, its mechanism of action, and the key experimental findings supporting its potential as a therapeutic agent.
Mechanism of Action: Overcoming the C797S Hurdle
Osimertinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain.[2][6] The C797S mutation, a substitution of cysteine with serine, prevents this covalent bond formation, leading to drug resistance.[4][7]
This compound is a reversible inhibitor that does not rely on covalent bonding. It effectively inhibits the kinase activity of EGFR harboring the C797S mutation, including the common triple-mutant forms (EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S).[4][8] By targeting the ATP-binding pocket of the C797S mutant, this compound blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[7][9]
Caption: EGFR signaling pathway and points of inhibition.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase mutants compared to osimertinib. The data demonstrates that this compound potently inhibits the C797S triple mutant, against which osimertinib shows significantly reduced potency.
| Compound | EGFRL858R/T790M/C797S (nM) | EGFRWT (nM) | EGFRL858R/T790M (nM) | Data Source |
| This compound | 5.8 | 6.8 | 30.5 | [4][8] |
| Osimertinib | > 400 (approx. 70-fold less potent) | - | Potent | [4] |
Table 2: Anti-proliferative Activity in Cell Lines (IC50)
The anti-proliferative effects of this compound were evaluated in various cancer cell lines. The results show potent inhibition of cells harboring the EGFR C797S mutation.
| Cell Line | Relevant EGFR Mutation(s) | This compound IC50 (µM) | Osimertinib IC50 (µM) | Data Source |
| BaF3 | EGFRL858R/T790M/C797S | 0.51 | > 4 | [4][8] |
| BaF3 | EGFR19D/T790M/C797S | 0.32 | > 4 | [4][8] |
| NCI-H1975 | EGFRT790M | 0.31 | 0.13 | [4] |
| A431 | EGFRWT (overexpression) | 0.27 | - | [4] |
Table 3: In Vivo Efficacy in Xenograft Model
The anti-tumor efficacy of this compound was demonstrated in a mouse xenograft model.
| Parameter | Description | Data Source |
| Animal Model | BALB/c mice with BaF3-EGFR19D/T790M/C797S xenograft tumors | [4][8] |
| Dosage | 10 mg/kg | [4][8] |
| Administration | Intraperitoneal (i.p.) injection, twice daily for 10 days | [4][8] |
| Result | Obvious suppression of tumor growth | [8] |
| Tumor Growth Inhibition (TGI) | 42.2% | [8] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Activity
The inhibitory activity of this compound against EGFR kinases was determined using an ELISA-based assay.[4]
-
Plate Coating: 96-well plates were coated with a substrate peptide.
-
Kinase Reaction: Recombinant EGFR kinase enzymes (L858R/T790M/C797S, WT, L858R/T790M) were incubated with ATP and varying concentrations of this compound.
-
Detection: A primary antibody specific to the phosphorylated substrate was added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: The reaction was developed using a colorimetric HRP substrate, and the absorbance was measured.
-
IC50 Calculation: The concentration of this compound that resulted in 50% inhibition of kinase activity was calculated from the dose-response curve.
Cell Proliferation Assay
The anti-proliferative effects of this compound were assessed using a standard cell viability assay.[4]
-
Cell Seeding: BaF3 cells engineered to express EGFR mutants, NCI-H1975, and A431 cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
IC50 Determination: The IC50 value, representing the concentration of this compound required to inhibit cell proliferation by 50%, was determined by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
The ability of this compound to inhibit EGFR signaling within cells was confirmed by Western blot.[4][8]
-
Cell Treatment: BaF3 cells expressing EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S were treated with this compound at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[8]
-
Protein Extraction: Cells were lysed, and total protein was quantified.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The results demonstrated a dose-dependent inhibition of EGFR phosphorylation by this compound.[4]
Caption: Workflow for the in vivo xenograft study.
In Vivo Xenograft Mouse Model
The in vivo anti-tumor activity of this compound was evaluated in a xenograft model.[4][8]
-
Cell Implantation: BALB/c mice were subcutaneously injected with BaF3 cells stably expressing the EGFR19D/T790M/C797S mutation.[8]
-
Tumor Establishment: Tumors were allowed to grow to a palpable size.
-
Treatment Groups: Mice were randomized into a vehicle control group and a this compound treatment group.
-
Drug Administration: The treatment group received intraperitoneal injections of this compound at a dose of 10 mg/kg twice daily for 10 consecutive days.[4][8] The vehicle group received a control solution (e.g., 0.5% HPMC).[4]
-
Monitoring: Tumor volumes and mouse body weights were measured every 2-3 days to assess efficacy and toxicity.
-
Efficacy Endpoint: The primary endpoint was the tumor growth inhibition (TGI) percentage, calculated by comparing the mean tumor volume of the treated group to the vehicle group at the end of the study.
Conclusion
This compound has emerged as a promising fourth-generation EGFR inhibitor with the potential to address the significant clinical challenge of osimertinib resistance driven by the C797S mutation.[4] Through its potent, reversible inhibition of C797S-mutant EGFR, this compound effectively suppresses downstream signaling pathways, leading to reduced cell proliferation and significant anti-tumor activity in preclinical models.[4][8] The data indicates that this compound has monodrug efficacy in vivo, a critical advantage for potential clinical development.[4][5] While its selectivity profile may require further optimization to minimize off-target effects, the structural and chemical insights gained from this compound provide a valuable foundation for the development of next-generation therapies for NSCLC patients who have exhausted current treatment options.[4]
References
- 1. targetedonc.com [targetedonc.com]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 4. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JND3229: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
JND3229 is a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against EGFR mutants harboring the C797S resistance mutation.[1][2] This mutation is a critical mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3][4] this compound has shown efficacy in both in vitro and in vivo models, making it a promising candidate for further investigation in the development of next-generation cancer therapeutics.[1][4][5] These application notes provide detailed protocols for key cell-based assays to evaluate the activity of this compound, along with a summary of its inhibitory profile and a diagram of the relevant signaling pathway.
Data Presentation
In Vitro Kinase Inhibition
This compound demonstrates potent inhibition of various EGFR genotypes in enzyme-linked immunosorbent assays (ELISA).
| EGFR Genotype | IC50 (nM) |
| L858R/T790M/C797S | 5.8[1][4] |
| Wild-Type (WT) | 6.8[1] |
| L858R/T790M | 30.5[1][4] |
Cellular Anti-proliferative Activity
This compound effectively inhibits the proliferation of cancer cell lines with various EGFR mutation statuses. The half-maximal inhibitory concentrations (IC50) were determined using a resazurin-based cell viability assay after 72 hours of treatment.
| Cell Line | EGFR Status | IC50 (µM) |
| BaF3 | L858R/T790M/C797S | 0.51[1][4] |
| BaF3 | 19D/T790M/C797S | 0.32[1][4] |
| NCI-H1975 | T790M | 0.31[6] |
| A431 | WT (overexpressing) | 0.27[1] |
In Vivo Efficacy
In a xenograft mouse model using BaF3 cells with the EGFR 19D/T790M/C797S mutation, this compound demonstrated significant anti-tumor activity.
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |
| BALB/c mice with BaF3-EGFR19D/T790M/C797S xenografts | 10 mg/kg this compound, intraperitoneal injection, twice daily for 10 days | 42.2%[1] |
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is for determining the anti-proliferative activity of this compound on various cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., BaF3, NCI-H1975, A431)
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[7][8]
-
Opaque-walled 96-well plates
-
Plate reader with fluorescence detection (Ex/Em = 560/590 nm)[7][9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for background control.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of this compound to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.[7][8]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[7][8]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]
-
Data Analysis: Subtract the background fluorescence from all wells. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Target cancer cell lines
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173, Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for 2 hours.[1]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits EGFR (C797S) phosphorylation, blocking downstream signaling.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability with this compound using a resazurin assay.
Western Blot Experimental Workflow
Caption: Workflow for analyzing EGFR phosphorylation inhibition by this compound via Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. labbox.es [labbox.es]
Application Notes and Protocols for JND3229 in BaF3/EGFR C797S Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this resistance is the emergence of the tertiary C797S mutation in the EGFR kinase domain. JND3229 is a potent, reversible inhibitor of EGFR demonstrating significant activity against C797S mutant forms of the receptor.[1][2] This document provides detailed application notes and protocols for the use of this compound in BaF3 (murine pro-B) cell lines engineered to express human EGFR with the C797S mutation. These cell lines provide a valuable in vitro model system for studying the efficacy and mechanism of action of fourth-generation EGFR inhibitors.
Data Presentation
In Vitro Efficacy of this compound
This compound demonstrates potent inhibitory activity against various EGFR mutant cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | This compound IC50 (µM) |
| BaF3 | L858R/T790M/C797S | 5.8[1][2] | 0.51[1][2] |
| BaF3 | 19D/T790M/C797S | - | 0.32[2] |
| NCI-H1975 | T790M | - | 0.31[2] |
| A431 | Wild-Type (overexpressed) | 6.8[1] | 0.27[1] |
| BaF3 | L858R/T790M | 30.5[1] | - |
In Vivo Efficacy of this compound
In a xenograft mouse model using BaF3 cells expressing EGFR 19D/T790M/C797S, this compound showed significant anti-tumor activity.[1][2]
| Animal Model | Treatment | Dosage and Administration | Tumor Growth Inhibition (TGI) |
| BALB/c mice with BaF3-EGFR 19D/T790M/C797S xenografts | This compound | 10 mg/kg, intraperitoneal injection, twice daily for 10 days | 42.2%[1] |
Signaling Pathway and Experimental Workflow
EGFR C797S Signaling Pathway and this compound Inhibition
The following diagram illustrates the EGFR signaling pathway in the context of the C797S mutation and the inhibitory action of this compound. The C797S mutation prevents the covalent binding of irreversible inhibitors like osimertinib. This compound, as a reversible inhibitor, can still bind to the ATP-binding pocket of the C797S mutant EGFR, blocking downstream signaling.
Caption: EGFR C797S signaling pathway and this compound inhibition.
General Experimental Workflow
This diagram outlines the typical workflow for evaluating the efficacy of this compound in BaF3/EGFR C797S cells.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Culture of BaF3/EGFR C797S Cell Lines
Materials:
-
BaF3 cells stably expressing human EGFR with the desired C797S-containing mutation (e.g., L858R/T790M/C797S or 19D/T790M/C797S).
-
RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
G418 (or other appropriate selection antibiotic).
-
T25 or T75 culture flasks.
-
15 mL or 50 mL conical tubes.
-
Centrifuge.
-
37°C, 5% CO2 incubator.
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For stable cell lines, include the appropriate concentration of selection antibiotic (e.g., 800 µg/mL G418).
-
Thaw a cryopreserved vial of BaF3/EGFR C797S cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium or splitting the culture every 2-3 days.
Cell Viability (CellTiter-Glo®) Assay
Materials:
-
BaF3/EGFR C797S cells.
-
Complete growth medium (without selection antibiotic for the assay).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Protocol:
-
Harvest BaF3/EGFR C797S cells and resuspend in complete growth medium to a density of 3 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (3,000 cells/well) into each well of an opaque-walled 96-well plate.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM).
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and no-cell controls (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration.
Western Blot for EGFR Phosphorylation
Materials:
-
BaF3/EGFR C797S cells.
-
Complete growth medium.
-
This compound stock solution.
-
EGF (Epidermal Growth Factor).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed BaF3/EGFR C797S cells in 6-well plates at a density that allows for sufficient protein extraction after treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[1] Include a vehicle control.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like β-actin.
In Vivo Xenograft Mouse Model
Materials:
-
BALB/c nude mice.
-
BaF3/EGFR 19D/T790M/C797S cells.
-
Matrigel (optional).
-
This compound.
-
Vehicle (e.g., 0.5% HPMC).
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject a suspension of BaF3/EGFR 19D/T790M/C797S cells (e.g., 5-10 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in the vehicle at the desired concentration.
-
Administer this compound at 10 mg/kg via intraperitoneal injection twice daily.[1][2] Administer the vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-EGFR).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
References
Application of JND3229 in a Preclinical NCI-H1975 Xenograft Model for Non-Small Cell Lung Cancer
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While targeted therapies with EGFR tyrosine kinase inhibitors (TKIs) have shown considerable success, the emergence of resistance mutations, such as T790M and C797S, presents a major clinical challenge. The NCI-H1975 cell line, which harbors the EGFR L858R and T790M mutations, is a well-established preclinical model for studying resistance to first and second-generation EGFR TKIs. JND3229 has emerged as a potent inhibitor of EGFR, particularly against the C797S mutation that confers resistance to third-generation inhibitors like osimertinib.[1][2][3] This document outlines the application of this compound in the NCI-H1975 xenograft model, providing detailed protocols and summarizing key in vitro and relevant in vivo data.
This compound: Mechanism of Action and In Vitro Efficacy
This compound is a pyrimidopyrimidinone derivative identified as a highly potent inhibitor of EGFR, including the C797S mutant.[1] Its mechanism of action involves the inhibition of EGFR phosphorylation, a critical step in the activation of downstream signaling pathways that promote tumor cell proliferation and survival.[1]
In Vitro Proliferation Inhibition
This compound has demonstrated potent anti-proliferative activity against the NCI-H1975 NSCLC cell line, which is characterized by the EGFR T790M resistance mutation.
| Cell Line | Relevant EGFR Mutation(s) | This compound IC50 (μM) | Osimertinib IC50 (μM) |
| NCI-H1975 | L858R, T790M | 0.31[1][3] | 0.13[1] |
| BaF3-EGFR 19D/T790M/C797S | del19, T790M, C797S | 0.32[1] | > 4[1] |
| BaF3-EGFR L858R/T790M/C797S | L858R, T790M, C797S | 0.51[1] | > 4[1] |
Signaling Pathway Inhibition by this compound
This compound effectively inhibits the autophosphorylation of mutant EGFR, thereby blocking downstream signaling cascades crucial for tumor growth and survival.
Caption: this compound inhibits mutant EGFR phosphorylation, blocking downstream pathways.
NCI-H1975 Xenograft Model: Experimental Protocol
The following protocol describes the establishment and use of the NCI-H1975 cell line-derived xenograft (CDX) model to evaluate the in vivo efficacy of this compound.
Materials
-
NCI-H1975 cells
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID), female, 6-8 weeks old[4]
-
Matrigel (GFR)[4]
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
This compound, vehicle control
-
Calipers, syringes, needles
Experimental Workflow
Caption: Workflow for NCI-H1975 xenograft study of this compound efficacy.
Detailed Protocol
-
Cell Culture: Culture NCI-H1975 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[4]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[6]
-
Drug Administration: Administer this compound and vehicle control to their respective groups according to the desired dosing schedule and route of administration.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe mice for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
In Vivo Efficacy of this compound
While a specific study of this compound in an NCI-H1975 xenograft model is not yet published, data from a closely related xenograft model using BaF3 cells engineered to express the EGFR 19D/T790M/C797S triple mutation provides strong preclinical evidence of its anti-tumor activity.[1][3]
| Xenograft Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (TGI) |
| BaF3-EGFR 19D/T790M/C797S | This compound | 10 mg/kg, twice daily, IP | 42.2%[3] |
| BaF3-EGFR 19D/T790M/C797S | EAI045 + Cetuximab (Positive Control) | 60 mg/kg daily (oral) + 1 mg/kg every other day (IP) | 22.3%[3] |
These results indicate that this compound demonstrates significant in vivo anti-tumor efficacy as a monotherapy, outperforming the combination of an allosteric inhibitor and an EGFR antibody in this resistant model.[3]
Conclusion
This compound is a promising therapeutic agent for NSCLC, particularly for tumors that have developed resistance to third-generation EGFR TKIs via the C797S mutation. Its potent in vitro activity against the NCI-H1975 cell line and significant in vivo efficacy in a relevant triple-mutant xenograft model underscore its clinical potential. The protocols outlined in this document provide a framework for further preclinical evaluation of this compound in the NCI-H1975 xenograft model to confirm its efficacy against tumors harboring the T790M resistance mutation.
References
- 1. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insights.inotiv.com [insights.inotiv.com]
- 5. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. H1975 NSCLC xenograft model [bio-protocol.org]
Application Notes and Protocols for JND3229 in Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
JND3229 is a potent, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against EGFR mutants, including the clinically relevant C797S resistance mutation.[1][2][3][4] This pyrimidopyrimidinone derivative has been identified as a fourth-generation EGFR tyrosine kinase inhibitor (TKI) with the potential to overcome resistance to third-generation inhibitors like osimertinib.[4] The primary mechanism of action of this compound is the inhibition of the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, growth, and survival.[2] Its efficacy has been demonstrated in both in vitro kinase assays and in vivo xenograft models.[2][3][4]
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and widely used method for quantifying the inhibitory activity of compounds like this compound against their target kinases.[4] This document provides detailed application notes and a generalized protocol for utilizing this compound in an ELISA format to determine its inhibitory potency against various EGFR mutants.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The following tables summarize the reported IC50 values of this compound against different EGFR variants as determined by ELISA.
Table 1: In Vitro Kinase Inhibitory Activity of this compound against EGFR Mutants
| EGFR Mutant | IC50 (nM) |
| EGFRL858R/T790M/C797S | 5.8[1][4] |
| EGFRWT | 6.8[1] |
| EGFRL858R/T790M | 30.5[1] |
Table 2: Anti-proliferative Activity of this compound in Engineered BaF3 Cells
| BaF3 Cell Line Harboring EGFR Mutant | IC50 (µM) |
| EGFRL858R/T790M/C797S | 0.51[1][4] |
| EGFR19D/T790M/C797S | 0.32[1][4] |
Signaling Pathway
This compound acts by inhibiting the tyrosine kinase activity of EGFR. In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to the autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive tumor growth and survival. By binding to the ATP-binding site of the EGFR kinase domain, this compound prevents this initial phosphorylation step, thereby blocking these oncogenic signals.
References
- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.2.3. EGFR Kinase Activity [bio-protocol.org]
- 4. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of JND3229-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of JND3229, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly against the C797S mutation. This document outlines the mechanism of action of this compound, its impact on cellular signaling, detailed protocols for Western blot analysis of treated cells, and representative data.
Introduction to this compound
This compound is a pyrimidopyrimidinone derivative identified as a fourth-generation EGFR tyrosine kinase inhibitor (TKI).[1][2] It demonstrates high potency against EGFR harboring the C797S mutation, which confers resistance to third-generation TKIs such as osimertinib.[1][2][3] this compound effectively inhibits the proliferation of non-small cell lung cancer (NSCLC) cells with various EGFR mutations by blocking the autophosphorylation of EGFR and consequently inhibiting downstream signaling pathways that drive cell growth and survival.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates. This inhibition of EGFR autophosphorylation is a critical step in halting the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in cancer cell proliferation, survival, and metastasis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various EGFR mutant cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| EGFR Mutant | IC50 (nM) |
| EGFRL858R/T790M/C797S | 5.8 |
| EGFRWT | 6.8 |
| EGFRL858R/T790M | 30.5 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| BaF3 | EGFRL858R/T790M/C797S | 0.51[4] |
| BaF3 | EGFR19D/T790M/C797S | 0.32[4] |
| NCI-H1975 | EGFRT790M | 0.31 |
| A431 | EGFRWT (overexpressing) | 0.27 |
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing the effect of this compound on EGFR phosphorylation.
Detailed Protocol: Western Blotting for Phospho-EGFR
This protocol is optimized for the detection of phosphorylated EGFR in cell lysates following treatment with this compound.
Materials and Reagents:
-
Cell Culture: Appropriate cell lines (e.g., BaF3 cells engineered to express EGFRL858R/T790M/C797S or EGFR19D/T790M/C797S).[4]
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer Buffer: Standard transfer buffer (e.g., Towbin buffer).
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068) antibody.
-
Rabbit or mouse anti-total EGFR antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours. Include a DMSO-treated vehicle control.
-
For some experimental setups, stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting to induce EGFR phosphorylation.[4]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Ensure the membrane is activated with methanol before use.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA instead of non-fat milk is recommended to reduce background when detecting phosphoproteins.
-
Incubate the membrane with the primary antibody (anti-phospho-EGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total EGFR and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer.
-
After stripping, block the membrane again and re-probe with the anti-total EGFR antibody, followed by the loading control antibody, repeating the immunoblotting steps.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-EGFR band to the total EGFR band for each sample.
-
Further normalization to a loading control (e.g., β-actin) can be performed to account for loading differences.
-
Plot the normalized phospho-EGFR levels against the concentration of this compound to visualize the dose-dependent inhibition.
These protocols and notes should serve as a valuable resource for researchers investigating the cellular effects of this compound and other EGFR inhibitors. Optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.
References
JND3229: Application Notes and Protocols for In Vitro Experiments
For research use only. Not for use in diagnostic procedures.
Introduction
JND3229 is a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the C797S mutation, a key mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4] This document provides detailed protocols and application notes for the in vitro use of this compound in cancer research, catering to researchers, scientists, and drug development professionals.
Mechanism of Action
This compound effectively targets the ATP binding site of the EGFR kinase domain, demonstrating inhibitory activity against various EGFR mutants, including the clinically relevant L858R/T790M/C797S and del19/T790M/C797S mutations.[1][2][5] By inhibiting EGFR autophosphorylation, this compound blocks downstream signaling pathways that drive cell proliferation, survival, and differentiation in cancer cells.[1]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| EGFRL858R/T790M/C797S | 5.8[2][5] |
| EGFRWT | 6.8[5] |
| EGFRL858R/T790M | 30.5[5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | EGFR Status | IC₅₀ (µM) |
| Ba/F3 | EGFRL858R/T790M/C797S | 0.51[2][5] |
| Ba/F3 | EGFRdel19/T790M/C797S | 0.32[2][5] |
| NCI-H1975 | EGFRT790M | 0.31[2][6] |
| A431 | EGFRWT (overexpressing) | 0.27[5] |
Mandatory Visualizations
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[7][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 6.17 mg of this compound (MW: 617.18 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
Figure 2: Workflow for preparing this compound stock solution.
Cell Proliferation Assay (Resazurin-Based)
This protocol is adapted for determining the anti-proliferative activity of this compound on adherent or suspension cells.
Materials:
-
Cancer cell lines of interest (e.g., Ba/F3-EGFR mutants, NCI-H1975)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Protocol:
-
Cell Seeding:
-
Trypsinize and count adherent cells or directly count suspension cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test would be 0.01 µM to 10 µM.[5]
-
Include a vehicle control (DMSO) with the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader (Ex/Em = 560/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only).
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Figure 3: Workflow for the cell proliferation assay.
Western Blot Analysis of EGFR Phosphorylation
This protocol describes the detection of phosphorylated EGFR (p-EGFR) levels in cells treated with this compound.
Materials:
-
Cancer cell lines expressing the target EGFR mutants (e.g., Ba/F3-EGFRL858R/T790M/C797S)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR phosphorylation.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[5]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of p-EGFR, total EGFR, and the loading control.
-
Figure 4: Workflow for Western blot analysis of EGFR phosphorylation.
In Vitro Kinase Assay (ELISA-Based)
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase (WT and mutants)
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (10 mM in DMSO)
-
ELISA plates coated with the substrate
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader for absorbance measurement
Protocol:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Prepare a solution of EGFR kinase and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of the substrate-coated ELISA plate.
-
Initiate the kinase reaction by adding the EGFR kinase and ATP solution to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Wash the plate to remove the reaction components.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value.
-
Figure 5: Workflow for the in vitro kinase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excenen.com [excenen.com]
- 8. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Improving JND3229 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of JND3229 in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Low Oral Bioavailability Observed in Pilot Pharmacokinetic (PK) Studies
Question: Our initial oral dosing of this compound in rodents resulted in very low and variable plasma concentrations. What are the likely causes and how can we improve this?
Answer:
Low oral bioavailability of a compound like this compound is often attributed to poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract.[1][2] Several factors can influence drug absorption in the GI tract, including the drug's particle size, solubility, lipophilicity, and stability in the GI environment.[1] Here are potential causes and a stepwise approach to troubleshoot and enhance bioavailability:
Potential Causes:
-
Poor Solubility: this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3]
-
Low Permeability: The compound may not efficiently pass through the intestinal epithelium.
-
First-Pass Metabolism: this compound might be extensively metabolized in the liver before reaching systemic circulation.[2]
-
P-glycoprotein (P-gp) Efflux: The compound could be actively transported back into the intestinal lumen by efflux pumps like P-gp.
-
GI Tract Instability: this compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the intestine.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Recommended Formulation Strategies to Enhance Solubility:
| Formulation Strategy | Mechanism of Action | Key Advantages |
| Amorphous Solid Dispersions | Increases the surface area and dissolution rate by presenting the drug in a high-energy amorphous state.[2] | Can significantly improve the dissolution rate and extent of absorption. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which can form fine emulsions in the GI tract, improving solubilization and absorption.[1][4] | Can bypass the dissolution step and utilize lipid absorption pathways.[5] |
| Nanoparticle Formulations | Reduces particle size to the nanometer range, dramatically increasing the surface area for dissolution and potentially enhancing cellular uptake.[2][6] | Can improve the rate and extent of absorption. |
| Complexation with Cyclodextrins | Forms an inclusion complex with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin, increasing its water solubility.[1][7] | A well-established method for improving the solubility of poorly soluble compounds. |
Issue 2: High Inter-Animal Variability in Pharmacokinetic Data
Question: We are observing significant variability in the plasma concentrations of this compound between individual animals in the same dosing group. What could be causing this, and how can we minimize it?
Answer:
High inter-animal variability is a common challenge in preclinical oral PK studies and can be attributed to both physiological and experimental factors.
Potential Causes:
-
Food Effects: The presence or absence of food in the stomach can significantly alter GI physiology, including pH and motility, which can affect drug dissolution and absorption.[2]
-
Inconsistent Dosing Technique: Inaccurate oral gavage technique can lead to variations in the actual dose administered or cause stress to the animals, affecting GI transit time.
-
Formulation Instability: The formulation may not be homogenous, leading to different concentrations of the drug being administered to each animal.
-
Physiological Differences: Natural variations in the GI tract and metabolic enzymes among animals can contribute to variability.
Strategies to Minimize Variability:
-
Standardize Fasting and Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing and have access to food at a standardized time post-dosing.
-
Refine Dosing Technique: Provide thorough training on oral gavage techniques to ensure consistent and accurate administration.
-
Ensure Formulation Homogeneity: For suspensions, ensure they are thoroughly mixed before each administration. For other formulations, ensure they are stable and homogenous throughout the study.
-
Increase the Number of Animals: Using a larger group of animals can help to mitigate the impact of individual physiological differences on the overall results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: Published in vivo efficacy studies have used this compound at a dose of 10 mg/kg, administered twice daily via intraperitoneal injection in BALB/c mice bearing BaF3-EGFR mutant xenograft tumors.[8][9] This resulted in a tumor growth inhibition (TGI) of 42.2%.[8][9] For oral dosing, the dose may need to be adjusted based on the bioavailability of the selected formulation.
Q2: Are there any known drug-drug interactions to be aware of when dosing this compound?
A2: While specific drug-drug interaction studies for this compound are not extensively published, it is important to consider that co-administration with acid-reducing medications, such as proton pump inhibitors (PPIs), can significantly impact the absorption of weakly basic drugs with pH-dependent solubility.[10] If this compound has these properties, its bioavailability could be reduced.
Q3: What animal models are most appropriate for bioavailability studies?
A3: Rodents, such as rats and mice, are commonly used for initial bioavailability and pharmacokinetic screening due to their well-characterized physiology and ease of use.[11] Beagle dogs are also a frequently used alternative for oral bioavailability studies as their gastrointestinal anatomy and physiology share many similarities with humans.[11] The choice of model can depend on the specific objectives of the study.
Q4: How can I create a prodrug of this compound to improve its permeability?
A4: Creating an esterified prodrug is a common strategy to increase the permeability of a highly soluble drug.[1] Prodrugs are inactive derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug.[1] This approach can modify the physicochemical properties of this compound to enhance its absorption.[2]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals for 4-6 hours prior to dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., in 0.5% HPMC) and ensure it is homogenous.
-
Dosing:
-
Gently restrain the mouse.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the formulation slowly to avoid regurgitation.
-
The typical dosing volume for a mouse is 10 mL/kg.
-
-
Post-Dosing: Return the mouse to its cage and provide access to food 2 hours post-dosing. Monitor the animal for any signs of distress.
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Mice
-
Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood Collection:
-
Collect approximately 50-100 µL of blood from the saphenous or submandibular vein into tubes containing an anticoagulant (e.g., EDTA).
-
Place the tubes on ice immediately.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Signaling Pathways and Workflows
Caption: Experimental workflow for an oral PK study.
References
- 1. pharmtech.com [pharmtech.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. upm-inc.com [upm-inc.com]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 11. researchgate.net [researchgate.net]
JND3229 off-target effects and toxicity profile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity profile of JND3229.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR), particularly effective against the C797S mutation which confers resistance to third-generation EGFR inhibitors like osimertinib.[1][2][3] It has demonstrated significant inhibitory activity against various EGFR mutant cell lines.[1][4]
Q2: Has the off-target kinase profile of this compound been published?
While the primary publication on this compound mentions a "relatively low target selectivity (Table S2)" which might suggest potential off-target activity, this supplementary data is not publicly available in the provided search results.[1] Therefore, a detailed, publicly accessible off-target kinase profile (kinome scan) for this compound is not available at this time. The development of fourth-generation EGFR inhibitors, like this compound, aims to improve specificity for mutant EGFR over wild-type (WT) EGFR to minimize off-target effects and associated toxicities.[5]
Q3: What is the known in vivo toxicity profile of this compound?
Preclinical in vivo studies in mouse xenograft models have shown that this compound is generally well-tolerated.[1] At effective doses, there was no significant body weight loss or other obvious signs of toxicity observed in the treated animals.[1]
Q4: What are the potential, class-related toxicities to be aware of with this compound?
Given that this compound is an EGFR inhibitor, it is prudent to be aware of the common class-related toxicities, although the goal of fourth-generation inhibitors is to minimize these. These can include:
-
Dermatological Toxicities: Skin rash (papulopustular rash), dry skin, and pruritus are common side effects of EGFR inhibitors.[6]
-
Gastrointestinal Toxicities: Diarrhea is a frequent adverse event associated with EGFR tyrosine kinase inhibitors (TKIs).[7]
-
Hepatotoxicity: Liver enzyme elevations have been observed with some EGFR TKIs.[7]
-
Interstitial Lung Disease (ILD): Though rare, ILD is a serious potential side effect of this class of drugs.[7]
Researchers should establish a baseline for these parameters and monitor for any changes during their in vivo experiments.
Troubleshooting Guide
Problem: I am observing unexpected phenotypes or cell death in my in vitro experiments that do not seem related to EGFR inhibition.
-
Possible Cause: This could be due to off-target effects of this compound. Although a detailed profile is unavailable, the original publication noted a "relatively low target selectivity."[1]
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound in your specific cell line to minimize potential off-target effects.
-
Control Experiments: Include control cell lines that do not express the target EGFR mutations to distinguish between on-target and off-target effects.
-
Rescue Experiments: If a specific off-target is suspected, attempt a rescue experiment by co-administering an inhibitor of the suspected off-target kinase.
-
Problem: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal models at doses reported to be well-tolerated.
-
Possible Cause: Animal strain, health status, and experimental conditions can influence tolerability.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not causing any toxicity.
-
Dose Escalation: Start with a lower dose of this compound and gradually escalate to the desired therapeutic dose while closely monitoring the animals.
-
Health Monitoring: Implement a comprehensive health monitoring plan, including daily body weight measurements and clinical observations. If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinases
| EGFR Mutant | IC50 (nM) |
| L858R/T790M/C797S | 5.8[1][4] |
| Wild-Type (WT) | 6.8[4] |
| L858R/T790M | 30.5[1][4] |
Table 2: Anti-proliferative Activity of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | IC50 (µM) |
| Ba/F3 | L858R/T790M/C797S | 0.51[1] |
| Ba/F3 | 19D/T790M/C797S | 0.32[1] |
| NCI-H1975 | T790M | 0.31[1] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition
This protocol is a generalized representation based on the description in the source literature.[1]
-
Plate Coating: Coat a 96-well plate with a substrate for the EGFR kinase (e.g., poly(Glu, Tyr)4:1).
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Kinase Reaction: Add the recombinant EGFR kinase (WT or mutant) to the wells along with ATP and the various concentrations of this compound. Incubate at room temperature for a specified time (e.g., 1 hour) to allow for phosphorylation of the substrate.
-
Detection: Wash the plate to remove ATP and unbound kinase. Add a primary antibody that recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme like horseradish peroxidase (HRP).
-
Signal Generation: After incubation with the primary antibody, wash the plate and add a substrate for HRP (e.g., TMB).
-
Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. The IC50 values can be calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol is a generalized representation based on the description in the source literature.[1]
-
Cell Seeding: Seed the Ba/F3 or NCI-H1975 cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance to determine the number of viable cells. Calculate the IC50 values by plotting the percentage of cell viability against the log of the this compound concentration.
In Vivo Xenograft Model
This protocol is a generalized representation based on the description in the source literature.[1]
-
Cell Implantation: Subcutaneously implant the EGFR-mutant cells (e.g., Ba/F3-EGFR19D/T790M/C797S) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, intraperitoneally, twice daily) and a vehicle control for the duration of the study.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-EGFR).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Mechanism of acquired resistance to 3rd-gen EGFR TKIs and this compound's role.
References
- 1. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 7. Toxicity profile of epidermal growth factor receptor tyrosine kinase inhibitors in patients with epidermal growth factor receptor gene mutation-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing JND3229 Dosage: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of JND3229 dosage while minimizing potential side effects during preclinical experiments. The information is based on published preclinical data on this compound and the known class-effects of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Disclaimer: The information provided herein is for research purposes only. This compound is an investigational compound, and its safety and efficacy have not been fully established. Researchers must conduct their own comprehensive dose-ranging and toxicology studies to determine the optimal and safest dosage for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible, fourth-generation EGFR inhibitor. It is designed to target EGFR mutations that confer resistance to third-generation inhibitors like osimertinib, specifically the C797S mutation. This compound inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Q2: What is a recommended starting dose for in vivo studies?
A2: A published preclinical study in a BALB/c mouse xenograft model used a dosage of 10 mg/kg, administered via intraperitoneal (i.p.) injection twice daily for 10 days. This dosage resulted in a significant tumor growth inhibition of 42.2% and was reported to be well-tolerated, with no obvious body weight loss or other signs of toxicity. However, this should be considered a starting point, and optimal dosage may vary depending on the animal model, tumor type, and administration route.
Q3: What are the potential side effects of this compound?
A3: While specific toxicology data for this compound is limited, common side effects associated with EGFR inhibitors can be anticipated. These primarily include:
-
Dermatological toxicities: Skin rash (acneiform rash), dry skin (xerosis), and inflammation around the nails (paronychia).
-
Gastrointestinal issues: Diarrhea.
-
Ocular toxicities: Dry eyes, inflammation of the eyelid (blepharitis).
-
Less common but serious toxicities: Interstitial lung disease (ILD).
Researchers should diligently monitor for these potential adverse effects during their studies.
Q4: How can I monitor for potential toxicities in my animal model?
A4: Regular monitoring of animal health is crucial. Key parameters to observe include:
-
Body weight: A significant decrease in body weight can be an early indicator of toxicity.
-
Clinical signs: Observe for changes in behavior, posture, activity levels, and grooming habits.
-
Skin and coat condition: Look for signs of rash, hair loss, or skin lesions.
-
Gastrointestinal health: Monitor for diarrhea or changes in fecal consistency.
-
Respiratory rate: Any changes in breathing could be a sign of pulmonary distress.
For more detailed analysis, consider periodic blood collection for complete blood counts (CBC) and serum chemistry panels to assess organ function. At the end of the study, histopathological examination of major organs is recommended.
Troubleshooting Guide: Minimizing and Managing Side Effects
This guide provides strategies to address potential side effects that may be encountered during in vivo experiments with this compound, based on the known class-effects of EGFR inhibitors.
| Potential Issue | Troubleshooting/Management Strategy | Experimental Protocol |
| Significant Body Weight Loss (>15%) | 1. Dose Reduction: Reduce the dosage of this compound by 25-50%.2. Dosing Holiday: Temporarily suspend dosing for 2-3 days to allow for recovery.3. Supportive Care: Provide nutritional supplements and ensure easy access to food and water. | Dose De-escalation Protocol: 1. If significant weight loss is observed, reduce the dose in the affected cohort.2. Monitor body weight daily.3. If weight stabilizes or increases, continue with the reduced dose.4. If weight loss persists, consider a further dose reduction or cessation of treatment. |
| Severe Skin Rash/Dermatitis | 1. Topical Treatments: Apply a thin layer of a mild corticosteroid cream to the affected area.2. Dose Reduction: If the rash is severe and widespread, consider a dose reduction of this compound.3. Environmental Enrichment: Provide soft bedding to minimize skin irritation. | Skin Toxicity Assessment Protocol: 1. Visually score the severity of the rash daily using a standardized scale (e.g., 0=no rash, 1=mild, 2=moderate, 3=severe).2. Biopsy a small area of the affected skin for histopathological analysis at the end of the study to assess inflammation and cellular changes. |
| Persistent Diarrhea | 1. Dose Reduction: Lower the dosage of this compound.2. Anti-diarrheal Medication: Consider the use of loperamide, but consult with a veterinarian for appropriate dosing.3. Hydration Support: Ensure animals have continuous access to water. Consider subcutaneous fluid administration if dehydration is suspected. | Gastrointestinal Toxicity Monitoring Protocol: 1. Visually inspect cages daily for the presence and consistency of feces.2. Score diarrhea severity (e.g., 0=normal, 1=soft stool, 2=mild diarrhea, 3=severe/watery diarrhea).3. Monitor body weight and signs of dehydration (e.g., skin tenting). |
Experimental Protocols
In Vivo Efficacy and Tolerability Study
This protocol is a general guideline for assessing the efficacy and tolerability of this compound in a tumor xenograft model.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) bearing subcutaneous tumors derived from a relevant human cancer cell line with the appropriate EGFR mutation status.
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dose Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% HPMC in sterile water).
-
Administer the selected dose (e.g., starting at 10 mg/kg) via the desired route (e.g., intraperitoneal injection) at the determined frequency (e.g., twice daily).
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for any signs of toxicity.
-
-
Endpoint: Continue treatment for a specified duration (e.g., 10-21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Analyze changes in body weight and clinical observations to assess toxicity.
-
Perform statistical analysis to determine the significance of the findings.
-
Dose-Ranging Study for Toxicity Assessment
This protocol is designed to identify the maximum tolerated dose (MTD) and characterize the dose-dependent toxicity of this compound.
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain as in the efficacy studies.
-
Dose Selection: Select a range of doses, starting from the efficacious dose identified in previous studies (e.g., 10 mg/kg) and escalating to higher doses (e.g., 20, 40, 80 mg/kg). Include a vehicle control group.
-
Treatment and Monitoring:
-
Administer this compound at the selected doses for a defined period (e.g., 14-28 days).
-
Monitor body weight and clinical signs daily.
-
Collect blood samples at baseline and at the end of the study for hematology and serum chemistry analysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a complete necropsy.
-
Collect major organs (e.g., liver, kidneys, lungs, heart, spleen) and any tissues with gross abnormalities.
-
Fix tissues in formalin and process for histopathological examination by a qualified veterinary pathologist.
-
-
Data Analysis:
-
Determine the MTD, defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, severe clinical signs, or death).
-
Characterize the nature and severity of any observed toxicities at different dose levels.
-
Visualizations
This compound Mechanism of Action
Overcoming poor solubility of JND3229 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the in vitro use of JND3229, with a particular focus on its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the C797S mutation.[1][2][3][4][5] This mutation confers resistance to third-generation EGFR inhibitors like osimertinib in non-small cell lung cancer (NSCLC).[2][4] this compound binds to the ATP-binding site of the EGFR kinase domain, demonstrating a U-shaped configuration in its active conformation.[6] It shows significant inhibitory activity against various EGFR mutant forms, including those with L858R/T790M/C797S and 19D/T790M/C797S mutations.[1][2]
Q2: What are the reported IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) values for this compound vary depending on the specific EGFR mutation and the assay conditions.
| Cell Line/Kinase | EGFR Mutation Status | IC₅₀ (nM) |
| Kinase Assay | L858R/T790M/C797S | 5.8[1][2] |
| Kinase Assay | Wild-Type (WT) | 6.8[1][2] |
| Kinase Assay | L858R/T790M | 30.5[1][2] |
| BaF3 Cells | L858R/T790M/C797S | 510[1][2] |
| BaF3 Cells | 19D/T790M/C797S | 320[1][2] |
| NCI-H1975 Cells | T790M | 310[2][6] |
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of greater than 10 mg/mL.[7] It is recommended to use ultrasonic treatment to aid dissolution.[7] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[8]
Q4: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide: Overcoming Poor Solubility of this compound in Vitro
Researchers may encounter precipitation of this compound when diluting DMSO stock solutions into aqueous buffers or cell culture media. This can lead to inaccurate and irreproducible experimental results. The following guide provides strategies to mitigate this issue.
Issue 1: Precipitation upon dilution in aqueous media.
Cause: this compound is a hydrophobic molecule with poor aqueous solubility. When the DMSO concentration is significantly lowered by dilution in an aqueous solution, the compound may crash out of solution.
Solutions:
-
Optimize DMSO Concentration:
-
Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium.
-
Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).[8]
-
-
Use of Co-solvents:
-
Co-solvents can increase the solubility of nonpolar compounds in aqueous solutions.[9]
-
Consider using Pluronic F-68 or other biocompatible co-solvents in your final assay medium.
-
-
Inclusion of Serum:
-
For cell-based assays, the presence of fetal bovine serum (FBS) can help to keep hydrophobic compounds in solution through binding to albumin.
-
If your experimental protocol allows, ensure that the final dilution is made in complete medium containing serum.
-
Issue 2: Inconsistent results in cell-based assays.
Cause: Poor solubility can lead to an inconsistent effective concentration of this compound in the assay, resulting in high variability between replicate wells and experiments.
Solutions:
-
Pre-dilution Strategy:
-
Perform serial dilutions of the DMSO stock in 100% DMSO before the final dilution into the aqueous medium. This can sometimes prevent immediate precipitation.
-
-
Vortexing and Sonication:
-
Immediately after diluting the DMSO stock into the aqueous medium, vortex the solution vigorously.
-
Brief sonication of the final diluted solution can help to disperse any small, non-visible precipitates.
-
-
Visual Inspection:
-
Always visually inspect your diluted this compound solutions for any signs of precipitation before adding them to your assay. Use a microscope to check for micro-precipitates in cell culture wells.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a stock concentration of >10 mg/mL (e.g., 16.2 mM for a 10 mg/mL solution, MW=617.18 g/mol ).[7][10]
-
Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is adapted from studies investigating the effect of this compound on EGFR signaling.[2]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excenen.com [excenen.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
JND3229 In Vivo Efficacy Experiments: Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting in vivo efficacy experiments involving JND3229, a potent inhibitor of the EGFRC797S mutation.
This compound: Mechanism of Action & Key Data
This compound is a pyrimidopyrimidinone derivative identified as a highly potent, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR), particularly mutants that confer resistance to third-generation inhibitors.[1][2] It is effective against the EGFRC797S mutation, which is a leading mechanism of acquired resistance in non-small cell lung cancer (NSCLC) patients treated with osimertinib.[1][3] this compound has demonstrated good monodrug anticancer efficacy in in vivo xenograft models.[1][4][5]
This compound Signaling Pathway Inhibition
This compound exerts its effect by binding to the ATP binding site of mutant EGFR, preventing its phosphorylation.[1][6] This action blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, growth, and survival.[5]
References
- 1. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Potential mechanisms of resistance to JND3229
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JND3229, a fourth-generation EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is specifically designed to target EGFR mutations that confer resistance to third-generation EGFR inhibitors, such as the C797S mutation. This compound exhibits strong inhibitory activity against EGFR harboring double (T790M) and triple (L858R/T790M/C797S or 19D/T790M/C797S) mutations.[1]
Q2: What are the expected IC50 values for this compound in sensitive cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are dependent on the specific EGFR mutation status of the cell line. Published data for several cell lines are summarized in the table below.
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A3: While clinical data on resistance to this compound is not yet available, preclinical studies and experience with other EGFR inhibitors suggest several potential mechanisms:
-
On-target secondary mutations: Although this compound is effective against the C797S mutation, it is theoretically possible for other novel mutations within the EGFR kinase domain to emerge, altering the drug's binding affinity.
-
Bypass signaling pathway activation: The most common mechanism of resistance to targeted therapies involves the activation of alternative signaling pathways that bypass the inhibited receptor. For EGFR inhibitors, this frequently involves the amplification or overexpression of other receptor tyrosine kinases, most notably MET. Activation of the MET pathway can reactivate downstream signaling cascades like PI3K/AKT and MAPK/ERK, even in the presence of EGFR inhibition.
-
Phenotypic changes: Cancer cells may undergo an epithelial-to-mesenchymal transition (EMT), a process where they lose their epithelial characteristics and gain mesenchymal features. This transition is associated with increased motility, invasion, and drug resistance.
Q4: How can I experimentally confirm the mechanism of resistance in my cell line?
A4: A step-by-step experimental workflow to investigate resistance is provided in the Troubleshooting Guides section. The general approach involves:
-
Confirming the resistant phenotype with a cell viability assay.
-
Assessing the activation of bypass signaling pathways using Western blot.
-
Analyzing for on-target mutations using next-generation sequencing (NGS).
-
Evaluating changes in EMT markers by Western blot or immunofluorescence.
Troubleshooting Guides
Issue: Decreased Cell Viability in Response to this compound Treatment
If you observe a decrease in the expected potency of this compound in your experiments, this guide will help you troubleshoot and identify the potential cause.
Step 1: Confirm the Resistant Phenotype
The first step is to quantitatively confirm the shift in sensitivity.
-
Experimental Protocol: Perform a cell viability assay (e.g., MTT, MTS, or CCK-8) to determine the IC50 of this compound in your suspected resistant cell line compared to the parental, sensitive cell line.
-
Expected Outcome: A significant increase (typically 5-10 fold or higher) in the IC50 value for the suspected resistant line compared to the parental line confirms a resistant phenotype.
Step 2: Investigate Bypass Signaling Pathway Activation
Activation of bypass pathways, particularly the MET receptor, is a common mechanism of resistance to EGFR inhibitors.
-
Experimental Protocol: Use Western blot to assess the phosphorylation status of key signaling proteins in both the parental and resistant cell lines, with and without this compound treatment.
-
Key Proteins to Analyze:
-
p-EGFR: To confirm that this compound is still inhibiting its target.
-
Total EGFR: As a loading control.
-
p-MET: To check for activation of the MET receptor.
-
Total MET: As a loading control.
-
p-AKT and p-ERK1/2: To assess the activation of downstream signaling pathways.
-
Total AKT and Total ERK1/2: As loading controls.
-
-
Expected Outcome in Case of MET-mediated Resistance: In the resistant cell line, you may observe persistent or increased phosphorylation of MET, AKT, and ERK1/2, even in the presence of this compound, while p-EGFR remains inhibited.
Step 3: Screen for On-Target Secondary Mutations
The emergence of new mutations in the EGFR gene could also explain resistance.
-
Experimental Protocol: Perform next-generation sequencing (NGS) of the EGFR kinase domain in both the parental and resistant cell lines.
-
Expected Outcome: The NGS data may reveal a novel mutation in the EGFR gene of the resistant cell line that is not present in the parental line.
Step 4: Assess for Epithelial-to-Mesenchymal Transition (EMT)
A shift in cellular phenotype can also contribute to drug resistance.
-
Experimental Protocol: Use Western blot or immunofluorescence to analyze the expression of EMT markers.
-
Key Markers to Analyze:
-
E-cadherin (Epithelial marker): Expression is typically decreased in EMT.
-
Vimentin (Mesenchymal marker): Expression is typically increased in EMT.
-
-
Expected Outcome: A decrease in E-cadherin and an increase in Vimentin expression in the resistant cell line would suggest that EMT has occurred.
Data Presentation
Table 1: In Vitro Activity of this compound Against Various EGFR Genotypes
| Cell Line | EGFR Genotype | IC50 (nM) |
| BaF3 | L858R/T790M/C797S | 510 |
| BaF3 | 19D/T790M/C797S | 320 |
| NCI-H1975 | T790M | 310 |
| A431 | Wild-Type (overexpressed) | 270 |
Data summarized from Lu et al., ACS Med Chem Lett. 2018.[1]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line (e.g., NCI-H1975)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this process of dose escalation, allowing the cells to recover and resume proliferation at each new concentration. This process can take several months.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the resistant phenotype by re-determining the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of resistance development.
Protocol 2: Western Blot for Signaling Pathway Analysis
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, E-cadherin, Vimentin, ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed both parental and resistant cells. Once attached, treat with this compound at a concentration that effectively inhibits EGFR phosphorylation in the parental line (e.g., 1 µM) for a specified time (e.g., 2-4 hours). Include untreated controls.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody. Always probe for the loading control (e.g., ß-actin) to ensure equal protein loading.
Mandatory Visualizations
References
Validation & Comparative
JND3229 Bests Osimertinib in Overcoming C797S-Mediated Resistance in EGFR-Mutant Cells
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of JND3229 and osimertinib in the context of C797S-mutant non-small cell lung cancer (NSCLC) cells. This guide provides a detailed analysis of experimental data, protocols, and signaling pathways, highlighting the emergence of this compound as a potent therapeutic agent against osimertinib-resistant EGFR mutations.
The third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, has been a frontline treatment for NSCLC with EGFR mutations. However, its efficacy is often thwarted by the emergence of the C797S resistance mutation.[1][2] This mutation alters the binding site of osimertinib, rendering it ineffective.[3][4] this compound, a fourth-generation EGFR TKI, has been developed to address this critical unmet need.
Executive Summary of Comparative Data
Experimental data demonstrates that this compound exhibits significant inhibitory activity against EGFR harboring the C797S mutation, a key mechanism of resistance to osimertinib. In contrast, osimertinib's potency is dramatically reduced in the presence of this mutation.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFRL858R/T790M/C797S | EGFRWT | EGFRL858R/T790M |
| This compound | 5.8[5] | 6.8[5] | 30.5[5] |
| Osimertinib | > 4000[1] | - | ~10[6] |
Table 2: Cellular Antiproliferative Activity (IC50, µM)
| Compound | BaF3 (EGFRL858R/T790M/C797S) | BaF3 (EGFR19D/T790M/C797S) | NCI-H1975 (EGFRT790M) |
| This compound | 0.51[1] | 0.32[1] | 0.31[1] |
| Osimertinib | > 4[1] | > 4[1] | 0.13[1] |
In Vivo Antitumor Efficacy
In a xenograft mouse model using BaF3 cells harboring the EGFR19D/T790M/C797S mutation, this compound demonstrated significant tumor growth inhibition. Intraperitoneal administration of this compound at 10 mg/kg twice daily for 10 days resulted in a tumor growth inhibition (TGI) of 42.2%.[5] This provides strong evidence of this compound's potential as a monotherapy in a preclinical setting.
Signaling Pathway and Resistance Mechanism
The C797S mutation in the EGFR kinase domain prevents the covalent binding of irreversible inhibitors like osimertinib. This compound, as a reversible inhibitor, circumvents this resistance mechanism and effectively inhibits the downstream signaling cascade.
Figure 1. EGFR signaling pathway and inhibitor interaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2. Workflow for cell viability assay.
Protocol:
-
Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with a serial dilution of this compound or osimertinib.
-
After 72 hours of incubation, MTS or MTT reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and IC50 values are determined using non-linear regression analysis.[7]
EGFR Kinase Assay (ELISA-based)
This assay quantifies the enzymatic activity of purified EGFR kinase domains.
Protocol:
-
Recombinant EGFR kinase domains (wild-type or mutant) are coated onto ELISA plates.
-
A kinase reaction buffer containing ATP and a substrate peptide is added to the wells.
-
Serial dilutions of this compound or osimertinib are added to the wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A detection antibody that specifically recognizes the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
IC50 values are calculated based on the inhibition of kinase activity.[1]
Western Blotting for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.
Figure 3. Workflow for Western blotting.
Protocol:
-
Cells are treated with this compound or osimertinib for a specified time.
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) or total EGFR.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[8]
In Vivo Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., BALB/c nude) are subcutaneously injected with cancer cells harboring the desired EGFR mutation (e.g., BaF3-EGFR19D/T790M/C797S).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound (e.g., 10 mg/kg, i.p., twice daily) or vehicle control is administered for a defined period.[5]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The presented data strongly supports this compound as a promising therapeutic agent for NSCLC patients who have developed resistance to osimertinib due to the C797S mutation. Its ability to potently inhibit the C797S mutant EGFR both in vitro and in vivo warrants further clinical investigation. This guide provides the foundational data and methodologies for researchers to build upon in the ongoing effort to combat EGFR-mutant lung cancer.
References
- 1. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies for EGFR-mutated non-small cell lung cancer patients with osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assay [bio-protocol.org]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Comparing JND3229 and brigatinib efficacy
A Comprehensive Efficacy Comparison: JND3229 and Brigatinib in Targeted Cancer Therapy
For researchers and drug development professionals, the landscape of targeted cancer therapies is in constant evolution. This guide provides an objective comparison of the efficacy of two kinase inhibitors, this compound and brigatinib, with a focus on their performance against oncogenic driver mutations. This analysis is supported by preclinical experimental data to inform future research and development.
Introduction to this compound and Brigatinib
This compound is a novel, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically designed to target the C797S mutation.[1][2][3][4] This mutation is a significant mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][5]
Brigatinib , marketed as Alunbrig®, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and also exhibits inhibitory activity against EGFR mutations.[6][7] It is an FDA-approved treatment for ALK-positive metastatic NSCLC.[8]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo preclinical data for this compound and brigatinib, providing a quantitative comparison of their efficacy.
Table 1: In Vitro Kinase Inhibition
| Target | This compound IC₅₀ (nM) | Brigatinib IC₅₀ (nM) | Reference |
| EGFR L858R/T790M/C797S | 5.8 | 5.31 | [1] |
| EGFR WT | 6.8 | >3,000 | [2][6] |
| EGFR L858R/T790M | 30.5 | 29-160 | [2][6] |
| EGFR del19/T790M/C797S | - | 67.2 | [8] |
| ALK | - | 0.6 | [6] |
| ROS1 | - | 1.9 | [9] |
Table 2: In Vitro Anti-Proliferative Activity
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (µM) | Brigatinib IC₅₀ (nM) | Reference |
| BaF3 | EGFR L858R/T790M/C797S | 0.51 | - | [2][5] |
| BaF3 | EGFR del19/T790M/C797S | 0.32 | 67.2 | [2][5] |
| NCI-H1975 | EGFR T790M | 0.31 | - | [2] |
| A431 | EGFR WT | 0.27 | - | [2] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Key Finding | Reference |
| This compound | BaF3-EGFR 19D/T790M/C797S Mouse Xenograft | 10 mg/kg, i.p., twice daily for 10 days | 42.2% | Effective as a monotherapy. | [2][5] |
| Brigatinib | PC9 & MGH121-res2 NSCLC cells with EGFR C797S mutations | - | - | Required combination with an anti-EGFR antibody (cetuximab or panitumumab) for significant antitumor efficacy. In vivo efficacy as a monotherapy against mutant EGFR was not satisfactory. | [5][8] |
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways of this compound and brigatinib.
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Brigatinib inhibits ALK and mutant EGFR pathways.
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below.
This compound In Vivo Xenograft Study
-
Animal Model: BALB/c mice were used.
-
Cell Line: BaF3 cells engineered to express EGFR with del19, T790M, and C797S mutations were used to establish xenograft tumors.
-
Treatment Protocol: Once tumors were established, mice were treated with this compound administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg twice daily for 10 days.
-
Control Group: A vehicle control group was included for comparison.
-
Positive Control: A combination of EAI045 (60 mg/kg, once daily by oral gavage) and cetuximab (1 mg/kg, once every other day by i.p. injection) was used as a positive control.
-
Efficacy Endpoint: Tumor growth inhibition (TGI) was measured to assess the anti-tumor efficacy of the treatments.[2][5]
Brigatinib In Vitro Kinase Assay
-
Assay Format: A common method for assessing kinase inhibition is a biochemical assay, such as an enzyme-linked immunosorbent assay (ELISA) or a radiometric assay (e.g., HotSpotSM).
-
General Procedure:
-
The purified kinase domain of the target protein (e.g., ALK, EGFR mutants) is incubated with a specific substrate and ATP.
-
Serial dilutions of the inhibitor (brigatinib) are added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified.
-
The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.[9][10]
-
Cell Proliferation Assay (General Protocol)
-
Cell Lines: Cancer cell lines with specific mutations (e.g., BaF3 cells engineered to express EGFR mutations, NCI-H1975) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (this compound or brigatinib).
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
The IC₅₀ value, representing the concentration of the drug that inhibits cell growth by 50%, is determined.
-
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of kinase inhibitors like this compound and brigatinib.
Caption: Preclinical evaluation workflow for kinase inhibitors.
Conclusion
This compound demonstrates potent and specific activity against EGFR C797S mutations, with the significant advantage of in vivo monodrug efficacy.[4][5] Brigatinib is a highly effective ALK inhibitor with a broader kinase inhibition profile that includes activity against some EGFR mutations.[6][10] However, its efficacy against EGFR C797S mutant tumors in vivo appears to require combination with an anti-EGFR antibody.[5] The choice between these inhibitors for future development would depend on the specific therapeutic context, with this compound showing particular promise for patients who have developed resistance to third-generation EGFR inhibitors via the C797S mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Portico [access.portico.org]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
JND3229: A Fourth-Generation EGFR Inhibitor Demonstrates In Vivo Monodrug Efficacy in C797S-Mutant Non-Small Cell Lung Cancer Models
A comparative analysis of JND3229 against existing EGFR inhibitors for researchers, scientists, and drug development professionals.
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has rendered third-generation tyrosine kinase inhibitors (TKIs) like osimertinib ineffective in a significant portion of non-small cell lung cancer (NSCLC) patients. This has spurred the development of fourth-generation EGFR inhibitors, with this compound emerging as a promising candidate. This guide provides a comprehensive comparison of this compound's preclinical in vivo monodrug efficacy with other relevant EGFR inhibitors, supported by experimental data and detailed protocols.
In Vitro Potency: this compound Shows Superiority Against C797S Mutations
This compound is a potent, reversible inhibitor specifically designed to target the EGFR C797S mutation.[1] In vitro studies have demonstrated its significant inhibitory activity against various EGFR mutant cell lines, particularly those harboring the C797S mutation, where third-generation inhibitors have lost their efficacy.
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) |
| This compound | BaF3 | EGFRL858R/T790M/C797S | 0.51 |
| This compound | BaF3 | EGFR19D/T790M/C797S | 0.32 |
| Osimertinib | BaF3 | EGFRC797S Mutant | > 4 |
| Brigatinib | BaF3 | EGFRL858R/T790M/C797S | Comparable to this compound |
Table 1: Comparative in vitro anti-proliferative activity of this compound, Osimertinib, and Brigatinib against EGFR mutant cell lines. [2]
In Vivo Efficacy: this compound Monodrug Therapy Suppresses Tumor Growth
The most compelling evidence for this compound's potential lies in its demonstrated in vivo monodrug efficacy. In a xenograft mouse model utilizing BaF3 cells with the EGFR19D/T790M/C797S mutation, this compound monotherapy resulted in significant tumor growth inhibition.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | BaF3-EGFR19D/T790M/C797S | 10 mg/kg, i.p., twice daily for 10 days | 42.2% |
| EAI045 + Cetuximab | BaF3-EGFR19D/T790M/C797S | 60 mg/kg, p.o., daily (EAI045) & 1 mg/kg, i.p., every other day (Cetuximab) | 22.3% |
| Osimertinib | EGFRC797S Mutant Models | Not effective as a monotherapy | - |
| Brigatinib | Triple-mutant EGFR Models | Effective in vivo, but direct comparative TGI data is limited | - |
Table 2: Comparative in vivo anti-tumor efficacy of this compound and other EGFR-targeted therapies in EGFR C797S mutant xenograft models. [2]
While direct head-to-head in vivo comparisons of this compound with osimertinib and brigatinib in the same experimental setting are not yet widely published, the available data indicates this compound's superiority over the combination of EAI045 and cetuximab.[2] Furthermore, preclinical studies consistently show that osimertinib is not effective against tumors harboring the C797S mutation. Brigatinib has shown some in vivo activity against triple-mutant EGFR, but more direct comparative studies are needed to ascertain its potency relative to this compound.[3][4]
Experimental Protocols
In Vivo Xenograft Model for this compound Efficacy
A detailed methodology for the in vivo assessment of this compound is crucial for reproducibility and comparison.
1. Cell Culture:
-
BaF3 cells engineered to express the EGFR19D/T790M/C797S triple mutation were cultured under standard conditions.
2. Animal Model:
-
Female BALB/c nude mice (6-8 weeks old) were used for the study.
3. Tumor Implantation:
-
2 x 106 BaF3-EGFR19D/T790M/C797S cells were subcutaneously injected into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Tumor volume was monitored every 2-3 days using caliper measurements and calculated using the formula: (length x width2)/2.
5. Treatment:
-
When tumors reached a volume of approximately 100-150 mm3, mice were randomized into treatment and control groups.
-
The treatment group received this compound at a dose of 10 mg/kg, administered via intraperitoneal (i.p.) injection twice daily for 10 consecutive days.
-
The control group received a vehicle solution following the same administration schedule.
6. Efficacy Evaluation:
-
Tumor growth inhibition (TGI) was calculated at the end of the treatment period using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
7. Toxicity Assessment:
-
Animal body weight was monitored throughout the study as a general indicator of toxicity.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the inhibition of the mutated EGFR, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.
EGFR Signaling Pathway Inhibition by this compound
References
JND3229: A Novel Inhibitor Targeting EGFR C797S Mutations - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), primarily driven by the C797S mutation, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). JND3229 has been identified as a potent, reversible inhibitor of EGFR harboring the C797S mutation. This guide provides a comparative analysis of this compound's in vitro efficacy against various EGFR mutations, benchmarked against established EGFR inhibitors.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other EGFR inhibitors against a panel of EGFR mutations.
Biochemical Kinase Assays
This table presents the IC50 values determined from in vitro enzymatic assays, which measure the direct inhibition of EGFR kinase activity.
| EGFR Mutation | This compound (nM) | Osimertinib (nM) | Brigatinib (nM) |
| L858R/T790M/C797S | 5.8[1][2][3] | >4000[2] | N/A |
| 19D/T790M/C797S | N/A | N/A | 67.2[4] |
| L858R/T790M | 30.5[1][2] | ~50[2] | N/A |
| Wild-Type (WT) | 6.8[1][2] | N/A | N/A |
Cell-Based Proliferation Assays
This table showcases the IC50 values from cell-based assays, which assess the inhibitor's ability to suppress the proliferation of cancer cells expressing specific EGFR mutations.
| Cell Line & EGFR Mutation | This compound (µM) | Osimertinib (µM) | Brigatinib (µM) | Gefitinib (µM) | Erlotinib (µM) | Afatinib (µM) |
| BaF3 (L858R/T790M/C797S) | 0.51[2] | >4[2] | Comparable to this compound[2] | N/A | N/A | N/A |
| BaF3 (19D/T790M/C797S) | 0.32[2] | N/A | N/A | N/A | N/A | N/A |
| NCI-H1975 (L858R/T790M) | 0.31[2] | 0.13[2] | N/A | >4[5] | N/A | 0.121[6] |
| A431 (WT) | 0.27[1] | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro EGFR Kinase Activity Assay (ELISA-based)
This protocol outlines the determination of IC50 values through an enzyme-linked immunosorbent assay (ELISA).
-
Reagent Preparation : Recombinant human EGFR proteins (mutant and wild-type) are purified. A biotinylated substrate peptide and a phospho-tyrosine specific antibody conjugated to horseradish peroxidase (HRP) are prepared.
-
Plate Coating : A 96-well microplate is coated with a capture antibody that binds to the EGFR protein.
-
Kinase Reaction : The purified EGFR enzyme is incubated in the wells with ATP and the biotinylated substrate peptide in a kinase reaction buffer. This is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
Detection : After the kinase reaction, the plate is washed, and the HRP-conjugated anti-phospho-tyrosine antibody is added. This antibody binds to the phosphorylated substrate.
-
Signal Generation : A colorimetric HRP substrate is added, and the resulting absorbance is measured using a microplate reader.
-
IC50 Calculation : The absorbance values are plotted against the inhibitor concentrations, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the assessment of cell viability and proliferation to determine IC50 values.
-
Cell Culture : Cancer cell lines (e.g., BaF3, NCI-H1975) harboring specific EGFR mutations are cultured in appropriate media.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment : The cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival. Two of the major pathways are the Ras-Raf-MEK-ERK and the PI3K-AKT-mTOR pathways.
Caption: EGFR signaling cascade through the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 values of EGFR inhibitors in cell-based assays.
Caption: A generalized workflow for determining the IC50 of an EGFR inhibitor in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Head-to-Head Battle Against Drug-Resistant Lung Cancer: JND3229 vs. EAI045
A Comparative Analysis of Two Fourth-Generation EGFR Inhibitors for Researchers, Scientists, and Drug Development Professionals.
The emergence of resistance to third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, primarily through the C797S mutation, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This has spurred the development of fourth-generation inhibitors designed to overcome this resistance. This guide provides a detailed comparative analysis of two such promising candidates: JND3229 and EAI045. We will delve into their distinct mechanisms of action, in vitro and in vivo efficacy, and the experimental data supporting their potential as next-generation therapies.
At a Glance: this compound vs. EAI045
| Feature | This compound | EAI045 |
| Mechanism of Action | Reversible, ATP-competitive inhibitor | Allosteric inhibitor |
| Binding Site | ATP binding site of EGFR | Allosteric pocket created by the displacement of the C-helix |
| In Vivo Efficacy | Potent as a single agent | Requires combination with an EGFR antibody (e.g., cetuximab) |
| Target Selectivity | Potent against EGFRC797S mutants | Selective for certain EGFR mutants over wild-type |
Mechanism of Action: A Tale of Two Strategies
This compound and EAI045 employ fundamentally different strategies to inhibit the EGFR kinase.
This compound: The Direct Competitor
This compound is a reversible, ATP-competitive inhibitor. It directly competes with adenosine triphosphate (ATP) for binding to the kinase domain of EGFR.[1] X-ray crystallography has revealed that this compound sits in the ATP binding site of the C797S-mutated EGFR in a "U-shaped" configuration, forming a bidentate hydrogen bond with the hinge residue Met793.[1] This direct competition effectively blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways.
EAI045: The Allosteric Modulator
In contrast, EAI045 is an allosteric inhibitor.[2] It does not bind to the ATP-binding pocket but rather to a distinct, allosteric site created by the outward displacement of the C-helix in an inactive conformation of the kinase.[2] This binding event locks the kinase in an inactive state, preventing its function. A key characteristic of EAI045 is its reliance on disrupting EGFR dimerization for full efficacy in a cellular context. In vivo, this is achieved by co-administration with an EGFR-directed antibody like cetuximab, which blocks the formation of EGFR dimers.[2]
In Vitro Performance: Potency and Selectivity
Both this compound and EAI045 have demonstrated potent inhibitory activity against clinically relevant EGFR mutations in biochemical and cellular assays.
This compound: Potent Inhibition of C797S Mutants
This compound shows strong inhibition of the kinase activity of EGFRL858R/T790M/C797S with an IC₅₀ value of 5.8 nM.[3] It also potently inhibits EGFRWT and EGFRL858R/T790M with IC₅₀ values of 6.8 nM and 30.5 nM, respectively.[4] In cellular assays, this compound effectively suppressed the proliferation of BaF3 cells harboring EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations with IC₅₀ values of 0.51 µM and 0.32 µM, respectively.[3]
EAI045: High Selectivity for Mutant EGFR
EAI045 exhibits high potency against the L858R/T790M mutant with an IC₅₀ of 3 nM and demonstrates over 1000-fold selectivity for the L858R/T790M mutant versus wild-type EGFR.[5][6] In cellular assays, EAI045 potently inhibits the phosphorylation of EGFR Y1173 in H1975 cells (harboring the L858R/T790M mutation) with an EC₅₀ of 2 nM.[5] However, as a single agent, it shows a weak anti-proliferative effect.[5]
Table 1: In Vitro Inhibitory Activity (IC₅₀/EC₅₀)
| Compound | Target | IC₅₀/EC₅₀ |
| This compound | EGFRL858R/T790M/C797S (Kinase Assay) | 5.8 nM[4] |
| EGFRWT (Kinase Assay) | 6.8 nM[4] | |
| EGFRL858R/T790M (Kinase Assay) | 30.5 nM[4] | |
| BaF3 (EGFRL858R/T790M/C797S) | 0.51 µM[3] | |
| BaF3 (EGFR19D/T790M/C797S) | 0.32 µM[3] | |
| NCI-H1975 (EGFRL858R/T790M) | 0.31 µM[3] | |
| A431 (EGFRWT) | 0.27 µM[3] | |
| EAI045 | EGFRL858R/T790M (Kinase Assay) | 3 nM[5] |
| EGFRWT (Kinase Assay) | >1000-fold less potent than mutant[6] | |
| H1975 (p-EGFR Y1173) | 2 nM[5] |
In Vivo Efficacy: A Clear Distinction in Therapeutic Strategy
The most significant divergence between this compound and EAI045 lies in their in vivo performance and the resulting therapeutic strategies.
This compound: A Standalone Monotherapy
In a xenograft mouse model using BaF3 cells with the EGFR19D/T790M/C797S mutation, this compound administered as a single agent at 10 mg/kg twice daily resulted in a significant tumor growth inhibition (TGI) of 42.2%.[3] This demonstrates its potential as an effective monodrug therapy for patients with this resistance mutation.
EAI045: The Power of Combination
EAI045 alone does not show significant anti-tumor activity in vivo.[5] However, when combined with the EGFR antibody cetuximab, it induces marked tumor shrinkage in mouse models of lung cancer driven by both L858R/T790M and the triple-mutant L858R/T790M/C797S EGFR.[5] In a direct comparison within the same study, the combination of EAI045 (60 mg/kg, once daily) and cetuximab (1 mg/kg, every other day) showed a TGI of 22.3% in the BaF3-EGFR19D/T790M/C797S xenograft model.[3]
Table 2: In Vivo Antitumor Efficacy
| Compound/Combination | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | BaF3-EGFR19D/T790M/C797S Xenograft | 10 mg/kg, i.p., twice daily | 42.2%[3] |
| EAI045 + Cetuximab | BaF3-EGFR19D/T790M/C797S Xenograft | EAI045: 60 mg/kg, p.o., once daily; Cetuximab: 1 mg/kg, i.p., every other day | 22.3%[3] |
Pharmacokinetics
Limited pharmacokinetic data is publicly available for this compound. For EAI045, mouse pharmacokinetic studies at a 20 mg/kg oral dose revealed a maximal plasma concentration (Cmax) of 0.57 µM, a half-life of 2.15 hours, and an oral bioavailability of 26%.[5]
Signaling Pathway Inhibition
Both this compound and EAI045 ultimately aim to block the downstream signaling cascades that drive cancer cell proliferation and survival. The primary target is the EGFR signaling pathway, which includes the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
By inhibiting the phosphorylation of EGFR, both compounds prevent the recruitment and activation of adaptor proteins like GRB2 and SHC, which are crucial for initiating these downstream signals.[7][8] this compound has been shown to potently inhibit the phosphorylation of EGFR in BaF3 cells expressing the L858R/T790M/C797S and 19D/T790M/C797S mutations in a dose-dependent manner.[3] While direct comparative data on the downstream effects of this compound and EAI045 on proteins like Akt and ERK is limited, it is understood that by blocking the initial EGFR phosphorylation, both inhibitors effectively shut down these pro-survival pathways.
Caption: Inhibition of the EGFR signaling pathway by this compound and EAI045.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of this compound and EAI045.
EGFR Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the kinase activity of EGFR.
-
Coating: A 96-well plate is coated with a substrate peptide for EGFR.
-
Kinase Reaction: Recombinant EGFR enzyme (wild-type or mutant) is added to the wells along with ATP and varying concentrations of the inhibitor (this compound or EAI045). The reaction is incubated to allow for phosphorylation of the substrate.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme on the secondary antibody is added, which generates a colorimetric or chemiluminescent signal.
-
Quantification: The signal intensity, which is proportional to the kinase activity, is measured using a plate reader. IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in a culture after treatment with an inhibitor.
-
Cell Seeding: Cancer cell lines (e.g., BaF3, NCI-H1975) are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound or EAI045) and incubated for a specified period (e.g., 72 hours).
-
Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells. IC₅₀ values are determined by plotting cell viability against the inhibitor concentration.
Western Blotting for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for a specified time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) or other target proteins (e.g., total EGFR, p-AKT, p-ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensity is quantified to determine the level of protein phosphorylation.
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., BaF3-EGFR mutant cells).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound or EAI045 with or without cetuximab) according to a specific dosing schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised, and the tumor growth inhibition (TGI) is calculated. The excised tumors can also be used for further analysis, such as immunohistochemistry to assess target inhibition in vivo.
Caption: A typical experimental workflow for the preclinical evaluation of EGFR inhibitors.
Conclusion and Future Perspectives
This compound and EAI045 represent two distinct and promising approaches to overcoming C797S-mediated resistance in NSCLC. This compound's potent monodrug efficacy against C797S mutant-driven tumors makes it an attractive candidate for a straightforward therapeutic strategy. In contrast, EAI045, while requiring combination with an EGFR antibody, showcases the potential of allosteric inhibition to achieve high selectivity for mutant EGFR.
The choice between these two strategies in a clinical setting will likely depend on a variety of factors, including the specific EGFR mutation profile of the patient, the safety and tolerability of each treatment regimen, and the potential for acquired resistance to these fourth-generation inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of both this compound and EAI045. The continued exploration of both ATP-competitive and allosteric inhibitors will be crucial in expanding the arsenal of targeted therapies for NSCLC and staying ahead of the ever-evolving landscape of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinPGx [clinpgx.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
JND3229: A Fourth-Generation EGFR Inhibitor with Potent Activity Against C797S-Mutant Non-Small Cell Lung Cancer
A Comparative Analysis of JND3229's Selectivity for Mutant versus Wild-Type Epidermal Growth Factor Receptor (EGFR)
The emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, poses a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). The most common mechanism of acquired resistance is the C797S mutation in the EGFR kinase domain. This compound is a novel, reversible, fourth-generation EGFR inhibitor that has demonstrated potent activity against EGFR harboring the C797S mutation, offering a promising therapeutic strategy for patients who have developed resistance to prior lines of therapy. This guide provides a comprehensive comparison of this compound's selectivity for mutant versus wild-type EGFR, supported by experimental data and detailed methodologies.
Quantitative Analysis of Inhibitory Activity
The selectivity of an EGFR inhibitor is a critical determinant of its therapeutic index, reflecting its ability to preferentially inhibit the mutant, oncogenic form of the receptor while sparing the wild-type (WT) form, thereby minimizing off-target toxicities. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the IC50 values of this compound and other EGFR inhibitors against various EGFR genotypes.
| Inhibitor | EGFR L858R/T790M/C797S (nM) | EGFR L858R/T790M (nM) | EGFR WT (nM) | Data Source(s) |
| This compound | 5.8 | 30.5 | 6.8 | [1][2][3] |
| Osimertinib | > 4000 | ~1 | ~150 | [4] |
| Gefitinib | - | > 1000 | ~25-50 | [5] |
| Erlotinib | - | > 1000 | ~20-60 | [5] |
| Afatinib | - | ~10 | ~10 | [5][6] |
As the data indicates, this compound exhibits potent inhibitory activity against the triple-mutant EGFR (L858R/T790M/C797S) with an IC50 of 5.8 nM.[1][2][3] Notably, it retains strong activity against wild-type EGFR with an IC50 of 6.8 nM, suggesting a narrower therapeutic window compared to a highly mutant-selective inhibitor like osimertinib, which is significantly less potent against WT EGFR. However, this compound's efficacy against the C797S mutation, which confers resistance to osimertinib, highlights its potential as a crucial next-line treatment option.
In cellular assays, this compound effectively inhibited the proliferation of BaF3 cells engineered to express EGFR with L858R/T790M/C797S and exon 19 deletion/T790M/C797S mutations, with IC50 values of 0.51 μM and 0.32 μM, respectively.[4][7] It also demonstrated potent anti-proliferative activity against NCI-H1975 cells (EGFR L858R/T790M) and A431 cells (overexpressing WT EGFR) with IC50 values of 0.31 μM and 0.27 μM, respectively.[7]
EGFR Signaling Pathway and this compound Mechanism of Action
The epidermal growth factor receptor is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Activating mutations, such as L858R and exon 19 deletions, lead to constitutive activation of the kinase, driving tumorigenesis.
Caption: EGFR signaling pathway and site of this compound inhibition.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the selectivity and efficacy of this compound.
EGFR Kinase Assay (ELISA-based)
The in vitro inhibitory activity of this compound against different EGFR variants was determined using an enzyme-linked immunosorbent assay (ELISA). Recombinant human EGFR proteins (wild-type, L858R/T790M, and L858R/T790M/C797S) were incubated with varying concentrations of this compound in the presence of ATP and a substrate peptide. The phosphorylation of the substrate was quantified using a specific antibody and a colorimetric detection system. The IC50 values were calculated from the dose-response curves.[4]
Cell Viability Assay
The anti-proliferative effects of this compound were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar colorimetric assay. Cancer cell lines with different EGFR statuses (e.g., BaF3 cells engineered to express mutant EGFR, NCI-H1975, and A431) were seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). The viability of the cells was determined by measuring the absorbance, which correlates with the number of viable cells. IC50 values were then determined from the resulting dose-response curves.[8][9]
Western Blot Analysis for EGFR Phosphorylation
To confirm the mechanism of action, the effect of this compound on EGFR phosphorylation in cells was evaluated by Western blotting. Cells were treated with different concentrations of this compound for a defined time (e.g., 2 hours) and then stimulated with EGF. Cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with secondary antibodies. The protein bands were visualized using a chemiluminescence detection system.[4][7][10]
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft mouse model.[4] BALB/c nude mice were subcutaneously inoculated with BaF3 cells engineered to express EGFR with the exon 19 deletion/T790M/C797S mutation.[7] Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg, twice daily for 10 days).[7] Tumor volume and body weight were monitored throughout the study. At the end of the experiment, tumors were excised for further analysis, such as immunohistochemistry for p-EGFR.[4]
Conclusion
This compound is a potent fourth-generation EGFR inhibitor with significant activity against the osimertinib-resistant C797S mutation. While it demonstrates less selectivity for mutant over wild-type EGFR compared to third-generation inhibitors, its efficacy in the context of C797S-mediated resistance positions it as a valuable therapeutic agent for a specific population of NSCLC patients. The preclinical data strongly support its continued development and clinical investigation. Further studies are warranted to optimize its therapeutic window and explore potential combination strategies to enhance its efficacy and mitigate potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
JND3229: A Novel Approach to Overcoming Resistance in EGFR-Mutated Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the C797S mutation, has posed a significant clinical challenge, rendering third-generation inhibitors like osimertinib ineffective. This guide provides a comprehensive comparison of JND3229, a novel fourth-generation EGFR inhibitor, with existing alternatives, supported by experimental data to inform future research and drug development in this critical area.
Overcoming the C797S Hurdle: this compound's Potency Against Resistant Mutations
This compound is a reversible inhibitor designed to target EGFR harboring the C797S mutation, a key mechanism of resistance to third-generation EGFR TKIs.[1] Experimental data demonstrates its potent activity against various EGFR mutations, including the double mutant (T790M) and the triple mutant (L858R/T790M/C797S), which are notoriously difficult to treat.
Comparative Inhibitory Activity: this compound vs. Other EGFR TKIs
The following tables summarize the in vitro inhibitory activity of this compound in comparison to the third-generation inhibitor Osimertinib (AZD9291) and the second-generation inhibitor Brigatinib.
Table 1: Enzymatic Inhibitory Activity (IC50, nM)
| Compound | EGFR L858R/T790M/C797S | EGFR L858R/T790M | EGFR WT |
| This compound | 5.8 | 30.5 | 6.8 |
| Osimertinib (AZD9291) | >1000 | 15 | >1000 |
| Brigatinib | 135 | 1.3 | 240 |
Data sourced from Lu et al., 2018.[2]
Table 2: Antiproliferative Activity in EGFR-Mutant Cell Lines (IC50, µM)
| Cell Line | EGFR Mutation Status | This compound | Osimertinib (AZD9291) | Brigatinib |
| BaF3 | L858R/T790M/C797S | 0.51 | >10 | 0.42 |
| BaF3 | del19/T790M/C797S | 0.32 | >10 | 0.26 |
| NCI-H1975 | L858R/T790M | 0.31 | 0.015 | 0.019 |
Data sourced from Lu et al., 2018.[2]
These data highlight this compound's significant potency against the C797S triple mutant, a key advantage over osimertinib which loses its efficacy in the presence of this mutation. While brigatinib shows some activity, this compound demonstrates comparable or superior potency in cellular models of C797S-mediated resistance.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison.
Enzymatic Kinase Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific EGFR kinase mutant.
-
Coating: 96-well plates are coated with a substrate peptide.
-
Kinase Reaction: Recombinant human EGFR mutant protein, ATP, and the test compound (e.g., this compound) at various concentrations are added to the wells.
-
Incubation: The plates are incubated to allow the kinase reaction to proceed.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (Antiproliferation) Assay (MTS-based)
This assay determines the effect of a compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells harboring specific EGFR mutations (e.g., BaF3 or NCI-H1975) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: A solution containing a tetrazolium compound (MTS) and an electron-coupling reagent is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to convert the MTS into a soluble formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for assessing cross-resistance.
References
A Comparative Guide to JND3229 and Novel EGFR C797S Inhibitors for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of the Epidermal Growth Factor Receptor (EGFR) C797S mutation presents a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC), conferring resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1] This has spurred the development of fourth-generation inhibitors designed to overcome this resistance mechanism. This guide provides a comparative benchmark of JND3229, a potent EGFR C797S inhibitor, against other novel inhibitors, supported by preclinical data.
This compound is a reversible, pyrimidopyrimidinone-derivative inhibitor identified as a highly potent agent against EGFR C797S mutant kinase.[2][3] It has demonstrated both in vitro and in vivo monodrug efficacy in preclinical models, offering a promising therapeutic strategy for patients who have developed resistance to third-generation TKIs.[2][4]
Quantitative Performance: this compound vs. Novel Inhibitors
The following tables summarize the inhibitory activity of this compound and a selection of other novel fourth-generation EGFR inhibitors. Data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of inhibitor potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | EGFRL858R/T790M/C797S | EGFRDel19/T790M/C797S | EGFRWT | Reference(s) |
| This compound | 5.8 | - | 6.8 | [2][5] |
| TQB3804 | 0.13 | 0.46 | 1.07 | [6][7] |
| LS-106 | 3.1 | 2.4 | 151.5 | [8][9][10] |
Lower IC50 values indicate greater potency.
Table 2: In Vitro Anti-proliferative Activity in Cell Lines (IC50, nM)
| Inhibitor | BaF3 (EGFRL858R/T790M/C797S) | BaF3 (EGFRDel19/T790M/C797S) | Reference(s) |
| This compound | 510 | 320 | [2] |
| Brigatinib | - | 67.2 | [6] |
| LS-106 | 120 | 90 | [9] |
| TQB3804 | - | 26.8 (d746-750) | [6][7] |
Cell-based assays measure the inhibitor's ability to stop cancer cell growth. Lower IC50 values indicate greater potency.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Key Findings | Reference(s) |
| This compound | BaF3-EGFR19D/T790M/C797S | 42.2% Tumor Growth Inhibition (TGI) at 10 mg/kg. | [5] |
| LS-106 | PC-9-OR (EGFR19del/T790M/C797S) | 83.5% TGI at 30 mg/kg; 136.6% TGI at 60 mg/kg. | [8][11] |
| TQB3804 | BaF3 (EGFRd746-750/T790M/C797S) | Significant tumor growth inhibition. | [12] |
| BLU-945 | Osimertinib-resistant PDX models | Demonstrated tumor shrinkage as monotherapy and in combination. | [13][14] |
Signaling Pathways and Mechanisms
EGFR Signaling Cascade
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS-MAPK and PI3K-AKT, which drive cell proliferation and survival.[15][16] Mutations in EGFR can lead to constitutive activation of these pathways, promoting uncontrolled tumor growth.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Mechanism of C797S Resistance and 4th-Gen Inhibition
Third-generation inhibitors like osimertinib form an irreversible covalent bond with the Cysteine residue at position 797 in the EGFR ATP-binding pocket.[16] The C797S mutation substitutes this Cysteine with a Serine, preventing this covalent bond and rendering the drug ineffective.[1][17] Fourth-generation inhibitors, including this compound, are designed as reversible, ATP-competitive inhibitors that do not rely on this covalent interaction, thus bypassing C797S-mediated resistance.
Caption: How the C797S mutation confers resistance and 4th-gen inhibitors overcome it.
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the EGFR kinase.
-
Methodology: A common method is the Enzyme-Linked Immunosorbent Assay (ELISA).[2] Recombinant human EGFR kinase domains (e.g., EGFRL858R/T790M/C797S) are incubated with a substrate peptide and ATP to initiate the phosphorylation reaction.[18] The test inhibitor (e.g., this compound) is added at various concentrations. The reaction is stopped, and a specific antibody that recognizes the phosphorylated substrate is used for detection. The resulting signal is proportional to the kinase activity, and IC50 values are calculated.[18]
Cellular Anti-proliferative Assay
This assay measures an inhibitor's effectiveness in halting the growth of cancer cells harboring specific EGFR mutations.
-
Methodology: Engineered cell lines (e.g., BaF3) or NSCLC patient-derived cell lines (e.g., NCI-H1975) are seeded in multi-well plates.[10] The cells are treated with a range of inhibitor concentrations for a set period (typically 72 hours). Cell viability is then measured using a colorimetric or luminescent reagent (e.g., CCK8 or CellTiter-Glo) that quantifies the number of living cells. IC50 values are determined from the dose-response curves.
In Vivo Xenograft Tumor Model
This assay evaluates an inhibitor's anti-tumor activity in a living organism.
-
Methodology: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with human NSCLC cells engineered to express the target EGFR mutations (e.g., BaF3-EGFR19D/T790M/C797S).[5] Once tumors reach a specified volume, mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound at 10 mg/kg) via a specific route (e.g., intraperitoneal injection) on a defined schedule.[5] Tumor volume and body weight are monitored throughout the study. Efficacy is often reported as Tumor Growth Inhibition (TGI).[11]
Caption: Standard preclinical workflow for evaluating EGFR inhibitors.
References
- 1. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of this compound as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TQB3804 (EGFR-IN-7) | EGFR C797S inhibitor | Probechem Biochemicals [probechem.com]
- 8. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LS-106 | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 10. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of JND3229: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for JND3229, a potent EGFR(C797S) inhibitor. While this compound is shipped as a non-hazardous chemical, adherence to rigorous disposal protocols is essential to maintain a safe research environment.[1][2]
Essential Safety and Logistical Information
This compound is a solid powder used for research purposes and is not intended for human use.[1][2] It is stable for shipping at ambient temperatures and should be stored in a dry, dark environment.[2] For short-term storage, a temperature of 0 - 4°C is recommended, while long-term storage requires -20°C.[2] The compound is soluble in DMSO.[2] Although classified as non-hazardous for shipping, all laboratory chemicals should be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.
Quantitative Data Summary
Due to the nature of this compound as a research compound, publicly available quantitative data on its disposal and environmental impact is limited. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Chemical Formula | C33H41ClN8O2 | [2] |
| Molecular Weight | 617.20 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage (Short-term) | 0 - 4°C, dry and dark | [2] |
| Storage (Long-term) | -20°C, dry and dark | [2] |
| Shipping Condition | Shipped as non-hazardous | [1][2] |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on standard laboratory practices for non-hazardous chemical waste. Researchers must consult and adhere to their institution's specific environmental health and safety (EHS) guidelines and local regulations.
1. Decontamination of Labware and Surfaces:
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated. A recommended procedure is to rinse the items with a solvent in which this compound is soluble, such as DMSO, followed by a triple rinse with a suitable laboratory detergent and water. The initial solvent rinse should be collected as chemical waste.
-
Work Surfaces: Wipe down all work surfaces where this compound was handled with a compatible cleaning agent.
2. Management of Contaminated Disposables:
-
Solid Waste: All disposable items, such as gloves, pipette tips, and absorbent pads contaminated with this compound, should be collected in a designated, clearly labeled hazardous waste container. Do not dispose of these items in the regular trash.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Disposal of Unused this compound:
-
Pure Compound: Unused or expired this compound solid powder should be disposed of as chemical waste. Do not attempt to dispose of it down the drain or in the regular trash. The compound should be in its original, sealed container or a securely sealed waste container, clearly labeled with the chemical name and associated hazards.
-
Solutions: Solutions of this compound, such as those in DMSO, must be collected as liquid chemical waste. These should be stored in a compatible, sealed, and clearly labeled waste container.
4. Final Disposal:
-
All collected chemical waste, including contaminated solids, liquids, and sharps, must be disposed of through the institution's hazardous waste management program. Follow your institution's procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound and related materials.
References
Essential Safety and Handling Protocols for the Investigational Compound JND3229
Disclaimer: JND3229 is a potent, investigational EGFR inhibitor intended for research use only. A comprehensive, publicly available Safety Data Sheet (SDS) with specific handling, personal protective equipment (PPE), and disposal guidelines for this compound has not been established. The following guidance is based on general best practices for handling novel, potent chemical compounds in a laboratory setting and is intended to provide a framework for establishing safe operational procedures. All laboratory personnel must conduct a thorough risk assessment before beginning any work with this compound.[1][2][3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling.
Risk Assessment and Hazard Identification
Before handling this compound, a comprehensive risk assessment must be performed to identify potential hazards and establish appropriate control measures.[1][2][3] As an investigational drug, this compound should be treated as a hazardous compound due to insufficient information on its full toxicological profile.[4]
Key Risk Assessment Steps:
-
Hazard Identification: Review all available literature on this compound and similar compounds to understand potential health effects, such as toxicity, carcinogenicity, and reproductive hazards.[2][3]
-
Exposure Assessment: Evaluate the potential routes of exposure (inhalation, dermal contact, ingestion, injection) for all planned experimental procedures.[2]
-
Control Measures: Determine the necessary engineering controls (e.g., fume hoods, ventilated enclosures), administrative controls (e.g., standard operating procedures, training), and personal protective equipment (PPE) to minimize exposure.[5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final line of defense against exposure to hazardous materials and should be based on a thorough risk assessment of the planned procedures.[5][7][8] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirements | Enhanced Precautions (for higher risk procedures) |
| Receiving and Unpacking | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Double-gloving |
| Weighing and Aliquoting (Solid Form) | - Flame-resistant laboratory coat- Chemical splash goggles- Face shield- Double nitrile gloves- Respiratory protection (e.g., N95 respirator or powered air-purifying respirator - PAPR) | - Use of a ventilated balance enclosure or powder containment hood |
| Solution Preparation | - Flame-resistant laboratory coat- Chemical splash goggles- Face shield- Double nitrile gloves- Work within a certified chemical fume hood | - Use of closed-system transfer devices (CSTDs)[4] |
| In Vitro Experiments | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Gowns or coveralls for full-body protection[9] |
| In Vivo Dosing and Animal Handling | - Disposable gown- Safety glasses with side shields- Double nitrile gloves- Respiratory protection (as determined by risk assessment) | - Use of a biological safety cabinet (BSC) for dose preparation and administration |
| Waste Disposal | - Standard laboratory coat- Chemical splash goggles- Heavy-duty or double nitrile gloves | - Face shield for splash hazards |
Operational and Disposal Plans
A clear and comprehensive plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.[10][11][12]
| Phase | Procedure |
| Receiving and Storage | - Upon receipt, inspect the container for any damage or leaks.- Store this compound in a designated, secure, and well-ventilated area away from incompatible materials.- Maintain an accurate inventory of the compound. |
| Handling | - All work with this compound should be conducted in a designated area, such as a chemical fume hood or other ventilated enclosure.[6]- Use dedicated equipment (e.g., spatulas, glassware) when possible. If not feasible, thoroughly decontaminate equipment after use.- Avoid the generation of dusts and aerosols. |
| Spill Management | - Have a spill kit readily available.- In the event of a spill, evacuate the area and alert laboratory personnel.- Follow established spill cleanup procedures, wearing appropriate PPE.- All materials used for spill cleanup must be disposed of as hazardous waste.[13] |
| Waste Disposal | - Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, empty vials) in a dedicated, labeled hazardous waste container.[10][12]- Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[11][14]- Sharps: Dispose of all contaminated sharps (e.g., needles, syringes) in a designated sharps container for hazardous chemical waste.- Follow all institutional, local, and federal regulations for hazardous waste disposal.[15] |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal, incorporating key safety checkpoints.
Caption: Safe handling workflow for potent research compounds.
References
- 1. johe.rums.ac.ir [johe.rums.ac.ir]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. vumc.org [vumc.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
